Product packaging for Fmoc-Ala-Glu-Gln-Lys-NH2(Cat. No.:)

Fmoc-Ala-Glu-Gln-Lys-NH2

Cat. No.: B12397250
M. Wt: 695.8 g/mol
InChI Key: OVMJHFPLSZLRSU-UFZSTKPESA-N
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Description

Fmoc-Ala-Glu-Gln-Lys-NH2 is a useful research compound. Its molecular formula is C34H45N7O9 and its molecular weight is 695.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H45N7O9 B12397250 Fmoc-Ala-Glu-Gln-Lys-NH2

Properties

Molecular Formula

C34H45N7O9

Molecular Weight

695.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H45N7O9/c1-19(38-34(49)50-18-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24)31(46)40-27(14-16-29(43)44)33(48)41-26(13-15-28(36)42)32(47)39-25(30(37)45)12-6-7-17-35/h2-5,8-11,19,24-27H,6-7,12-18,35H2,1H3,(H2,36,42)(H2,37,45)(H,38,49)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,25-,26-,27-/m0/s1

InChI Key

OVMJHFPLSZLRSU-UFZSTKPESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Ala-Glu-Gln-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2, a crucial tool in neurodegenerative disease research. The document details its chemical structure, properties, and a representative synthesis protocol based on Fmoc solid-phase peptide synthesis (SPPS). Furthermore, it outlines its primary application as an inactive control peptide in studies of asparagine endopeptidase (AEP) and the proteolytic processing of the UNC5C receptor. Detailed experimental protocols for its synthesis and use in a UNC5C cleavage assay are provided, alongside characterization data and visualizations of key experimental workflows to support researchers in their study design and execution.

Chemical Structure and Properties

This compound, also denoted as Fmoc-AEQK-NH2, is a synthetic tetrapeptide. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminus is an amide. The presence of the Fmoc group makes it suitable for use in Fmoc-based solid-phase peptide synthesis.

Chemical Structure:

Table 1: Chemical and Physical Properties

PropertyValue
Molecular Formula C34H45N7O9
Molecular Weight 695.76 g/mol
Appearance White to off-white solid
Purity (Typical) ≥99.90%[1]
Storage Conditions Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month). Store sealed, away from moisture and light, preferably under nitrogen.[1]

Role in Biological Research

This compound serves as a critical negative control for the active peptide inhibitor, Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2).[1][2] Fmoc-AENK-NH2 is a selective inhibitor of asparagine endopeptidase (AEP), also known as δ-secretase. AEP is a cysteine protease that plays a role in the pathophysiology of neurodegenerative diseases like Alzheimer's by cleaving substrates such as the Amyloid Precursor Protein (APP) and the Netrin-1 receptor, UNC5C.[3][4][5]

The proteolysis of UNC5C by AEP is implicated in neuronal cell death pathways.[6][7] In experimental settings, this compound is used to demonstrate that the inhibitory effects observed are specific to the asparagine residue in the active peptide and not due to non-specific peptide effects.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative manual Fmoc SPPS procedure for the synthesis of this compound on a Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 0.6 mmol/g loading)

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Gln(Trt)-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Protocol:

  • Resin Swelling and Preparation: Swell Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Lys(Boc)-OH):

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading), HBTU/HOBt or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.

    • Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for the remaining amino acids in the sequence: Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, and finally Fmoc-Ala-OH.

  • Final Fmoc Group: The N-terminal Fmoc group on Alanine is not removed.

  • Resin Washing and Drying: After the final coupling, wash the peptidyl-resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final this compound product as a white powder.

  • Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

UNC5C Cleavage Assay

This protocol describes an in vitro assay to assess the cleavage of the UNC5C receptor by AEP and to evaluate the inhibitory potential of peptides.

Materials:

  • Recombinant active AEP

  • UNC5C protein source (e.g., cell lysate overexpressing UNC5C, or purified recombinant UNC5C)

  • Assay Buffer (e.g., 0.1 M NaOAc, 0.1 M NaCl, pH 6.0 for AEP activation and cleavage)

  • This compound (inactive control)

  • Fmoc-Ala-Glu-Asn-Lys-NH2 (active inhibitor)

  • SDS-PAGE gels and Western Blotting reagents

  • Anti-UNC5C antibody (recognizing a fragment of interest)

Protocol:

  • Preparation of Reactions:

    • In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:

      • Negative Control (No AEP): UNC5C source, Assay Buffer.

      • Positive Control (AEP Activity): UNC5C source, active AEP, Assay Buffer.

      • Test (Inactive Peptide): UNC5C source, active AEP, this compound, Assay Buffer.

      • Test (Active Inhibitor): UNC5C source, active AEP, Fmoc-Ala-Glu-Asn-Lys-NH2, Assay Buffer.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 45 minutes to 2 hours).[2][6]

  • Reaction Termination: Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis by Western Blot:

    • Separate the protein fragments in each reaction mixture by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an anti-UNC5C antibody.

    • Use a suitable secondary antibody and chemiluminescent substrate to visualize the protein bands.

  • Interpretation of Results:

    • The negative control should show a prominent band for full-length UNC5C.

    • The positive control should show a decrease in the full-length UNC5C band and the appearance of cleavage fragments.

    • The reaction with this compound is expected to show a similar pattern to the positive control, indicating no inhibition of UNC5C cleavage.[6]

    • The reaction with Fmoc-Ala-Glu-Asn-Lys-NH2 should show a reduction in the appearance of cleavage fragments and a stronger full-length UNC5C band compared to the positive control, indicating inhibition of AEP activity.[6]

Data Presentation

Table 2: Characterization Data for this compound

AnalysisResult
Purity (RP-HPLC) 99.90%[1]
Identity (Mass Spec) Expected Mass: 695.76 [M+H]+, Observed Mass: Consistent with expected

Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Lys(Boc)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Gln(Trt)-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Glu(OtBu)-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-Ala-OH Deprotection4->Coupling4 Cleavage Cleavage from Resin (95% TFA) Coupling4->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalProduct Fmoc-AEQK-NH2 Purification->FinalProduct

Caption: Workflow for the Solid-Phase Synthesis of this compound.

UNC5C_Cleavage_Assay cluster_reactants Reaction Components cluster_reactions In Vitro Reactions (37°C) cluster_results Expected Results UNC5C UNC5C Protein Reaction1 UNC5C + AEP UNC5C->Reaction1 Reaction2 UNC5C + AEP + AEQK UNC5C->Reaction2 Reaction3 UNC5C + AEP + AENK UNC5C->Reaction3 AEP Active AEP Enzyme AEP->Reaction1 AEP->Reaction2 AEP->Reaction3 AENK Fmoc-AENK-NH2 (Active Inhibitor) AENK->Reaction3 AEQK Fmoc-AEQK-NH2 (Inactive Control) AEQK->Reaction2 Analysis Analysis by SDS-PAGE & Western Blot Reaction1->Analysis Reaction2->Analysis Reaction3->Analysis Result1 UNC5C Cleavage Analysis->Result1 from Reaction 1 Result2 UNC5C Cleavage (No Inhibition) Analysis->Result2 from Reaction 2 Result3 UNC5C Cleavage Inhibited Analysis->Result3 from Reaction 3

References

An In-depth Technical Guide to Fmoc-Ala-Glu-Gln-Lys-NH2 (Fmoc-AEQK-NH2)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analysis of the tetrapeptide Fmoc-AEQK-NH2. This peptide is notable in neurodegenerative disease research, particularly as an inactive control peptide for asparagine endopeptidase (AEP) inhibitors being investigated in the context of Alzheimer's disease pathologies.[1]

Physicochemical and Quantitative Data

The fundamental properties of Fmoc-AEQK-NH2 are summarized below. While a specific certificate of analysis for this exact peptide is not publicly available, the following table represents typical specifications for a high-purity synthetic peptide based on common industry standards.

Parameter Value Typical Method
Molecular Weight 695.76 g/mol [1]Mass Spectrometry
Molecular Formula C35H45N7O9Calculated
Amino Acid Sequence (Fmoc)-Ala-Glu-Gln-Lys-NH2-
Appearance White to off-white lyophilized powderVisual Inspection
Purity (HPLC) ≥95%Reverse-Phase HPLC
Solubility Soluble in water or 1% acetic acidExperimental
Storage Conditions Store at -20°C (long-term) or 4°C (short-term)Manufacturer Recommendation

Experimental Protocols

The following sections detail the standard methodologies for the chemical synthesis, purification, and characterization of Fmoc-AEQK-NH2.

Fmoc-SPPS is the standard method for producing peptides of this nature.[2][3][4][5][6] The synthesis is performed on a solid support resin, allowing for the sequential addition of amino acids in a C-terminus to N-terminus direction. For Fmoc-AEQK-NH2, a Rink Amide resin is appropriate to yield the C-terminal amide.[3]

Materials:

  • Rink Amide Resin (e.g., 100-200 mesh)

  • Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Protocol:

  • Resin Preparation: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Lysine):

    • Deprotect the resin's terminal Fmoc group with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • In a separate vial, activate Fmoc-Lys(Boc)-OH by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to couple for 2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Chain Elongation (Gln, Glu, Ala):

    • Deprotection Step: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added lysine. Wash thoroughly with DMF.

    • Coupling Step: Activate the next amino acid (Fmoc-Gln(Trt)-OH) with HBTU/DIPEA and couple it to the resin for 2 hours. Wash with DMF.

    • Repeat the deprotection and coupling steps sequentially for Fmoc-Glu(OtBu)-OH and then Fmoc-Ala-OH.

  • Final Fmoc Group: After the final amino acid (Alanine) is coupled, the N-terminal Fmoc group is left on to yield the final product, Fmoc-AEQK-NH2.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and incubate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Boc, Trt, OtBu).

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

    • Lyophilize the crude peptide to obtain a dry powder.

RP-HPLC is the standard technique for purifying the crude peptide product to achieve high purity.[1][7][8][9] The method separates the target peptide from impurities based on hydrophobicity.

Equipment & Reagents:

  • Preparative HPLC system with a UV detector

  • C18 Reverse-Phase Column

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Solvent A.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Elution Gradient: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 40 minutes) at a constant flow rate.

  • Fraction Collection: Monitor the column eluent at 214-220 nm. Collect fractions corresponding to the major peak, which represents the target peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (≥95%).

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified Fmoc-AEQK-NH2 as a white, fluffy powder.

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[10][11][12][13]

Equipment & Reagents:

  • Electrospray Ionization (ESI) or MALDI-TOF Mass Spectrometer

  • Appropriate matrix (for MALDI) or solvent system (for ESI)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI).

  • Data Acquisition: Infuse the sample into the mass spectrometer.

  • Analysis: Acquire the mass spectrum. The resulting spectrum should show a prominent peak corresponding to the calculated molecular weight of Fmoc-AEQK-NH2 (695.76 Da). Look for the protonated molecular ion [M+H]⁺ at approximately 696.77 m/z.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes described in this guide.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat x4) cluster_final_steps Finalization Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Next Amino Acid Couple Couple Activated Fmoc-AA-OH Wash1->Couple Next Amino Acid Wash2 DMF Wash Couple->Wash2 Next Amino Acid Wash2->Deprotect Next Amino Acid Cleave Cleave from Resin (95% TFA Cocktail) Wash2->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Lyophilize Lyophilize Precipitate->Lyophilize Crude Crude Peptide Lyophilize->Crude purification_workflow Crude Crude Peptide Powder Dissolve Dissolve in Solvent A Crude->Dissolve Inject Inject on C18 RP-HPLC Dissolve->Inject Elute Elute with Acetonitrile Gradient Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure Fmoc-AEQK-NH2 Lyophilize->Pure

References

Physicochemical Properties of Fmoc-Ala-Glu-Gln-Lys-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological context of the tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2. This peptide, often used as a negative control in neurodegenerative disease research, possesses specific characteristics that are crucial for its application in experimental settings.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for the accurate preparation of solutions, experimental design, and interpretation of results.

PropertyValueReference
Molecular Formula C34H45N7O9[1]
Molecular Weight 695.76 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (3.57 mg/mL, requires sonication), Insoluble in water (< 0.1 mg/mL)[1]
Isoelectric Point (pI) ~4.09 (Calculated)
Storage (Powder) -80°C for 2 years; -20°C for 1 year (sealed, away from moisture and light, under nitrogen)[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (in DMSO)[1]

Experimental Protocols

Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH)

  • Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

  • Solvent: DMF

  • Washing solvent: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.

  • First Amino Acid Coupling (Lysine):

    • The Fmoc group on the resin is removed using 20% piperidine in DMF.

    • The resin is washed thoroughly with DMF.

    • Fmoc-Lys(Boc)-OH is pre-activated with HCTU and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.

    • The resin is washed to remove excess reagents.

  • Chain Elongation (Gln, Glu, Ala):

    • The deprotection and coupling steps are repeated for each subsequent amino acid (Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH).

  • Final Fmoc Deprotection: The Fmoc group from the final amino acid (Alanine) is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc, Trt, OtBu) are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/Water).

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and purity.

Purification and Characterization

Purification:

  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 column

  • Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA.

  • Detection: UV absorbance at 220 nm and 280 nm.

Characterization:

  • Method: Mass Spectrometry (e.g., Electrospray Ionization - ESI-MS)

  • Purpose: To confirm the identity and purity of the synthesized peptide by determining its molecular mass.

Biological Context and Signaling Pathway

This compound serves as an inactive control for the peptide inhibitor Fmoc-Ala-Glu-Asn-Lys-NH2. The active peptide inhibits asparagine endopeptidase (AEP), also known as δ-secretase. AEP is a cysteine protease that has been implicated in the pathology of Alzheimer's disease. One of its substrates is the Netrin-1 receptor, UNC5C. Cleavage of UNC5C by AEP can enhance neurodegeneration.

UNC5C_Cleavage_Pathway cluster_0 Alzheimer's Disease Pathology cluster_1 Experimental Intervention AEP AEP (δ-secretase) (Asparagine Endopeptidase) UNC5C UNC5C Receptor AEP->UNC5C Cleaves Cleaved_UNC5C Cleaved UNC5C (Pro-apoptotic) Neurodegeneration Neurodegeneration Cleaved_UNC5C->Neurodegeneration Promotes Active_Inhibitor Fmoc-Ala-Glu-Asn-Lys-NH2 (Active Inhibitor) Active_Inhibitor->AEP Inhibits Inactive_Control This compound (Inactive Control) Inactive_Control->AEP No Effect

Caption: UNC5C Cleavage Pathway in Neurodegeneration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the inhibitory activity of peptides like Fmoc-Ala-Glu-Asn-Lys-NH2, using this compound as a control.

Experimental_Workflow cluster_0 Peptide Synthesis & Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis Synthesis Solid-Phase Peptide Synthesis (Fmoc-AEQK-NH2 & Fmoc-AENK-NH2) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization Stock_Solution Prepare Stock Solutions (e.g., in DMSO) Characterization->Stock_Solution Enzyme_Assay AEP Enzyme Activity Assay Stock_Solution->Enzyme_Assay Treatment Treat cells with peptides (Control vs. Inhibitor) Stock_Solution->Treatment Analysis Quantify Inhibition & Cleavage Products Enzyme_Assay->Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Cell_Culture->Treatment Western_Blot Western Blot for UNC5C Cleavage Treatment->Western_Blot Western_Blot->Analysis

Caption: Workflow for Peptide Inhibitor Evaluation.

References

The Tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2: A Technical Guide to its Role as a Non-Inhibitory Control in δ-Secretase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Glu-Gln-Lys-NH2 (Fmoc-AEQK-NH2) is a synthetic tetrapeptide that serves as a critical negative control in the study of asparagine endopeptidase (AEP), also known as δ-secretase. Its primary application is to demonstrate the specificity of AEP inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's disease. This technical guide provides an in-depth overview of Fmoc-AEQK-NH2, including its synthesis, its role in the δ-secretase signaling pathway, and detailed experimental protocols for its use as a non-inhibitory peptide.

The Role of Fmoc-AEQK-NH2 in the δ-Secretase (AEP) Signaling Pathway

δ-secretase is a lysosomal cysteine protease that is activated under acidic conditions and has been implicated in the pathogenesis of Alzheimer's disease. It cleaves key proteins such as Amyloid Precursor Protein (APP) and Tau, contributing to the formation of amyloid plaques and neurofibrillary tangles. A crucial substrate of δ-secretase is the Netrin-1 receptor UNC5C. The cleavage of UNC5C by δ-secretase is a key step in a signaling pathway that promotes neuronal apoptosis.

To study the specific role of δ-secretase in this pathway, researchers utilize inhibitors. One such inhibitor is the peptide Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2), which is designed to block the active site of δ-secretase. To ensure that the observed effects of Fmoc-AENK-NH2 are due to the specific inhibition of δ-secretase and not due to non-specific peptide effects, a control peptide is required. This is the role of this compound. By substituting the asparagine (Asn) residue in the inhibitor with a glutamine (Gln) residue, the peptide loses its ability to inhibit δ-secretase. Therefore, any biological effect observed with Fmoc-AENK-NH2 but not with Fmoc-AEQK-NH2 can be confidently attributed to the specific inhibition of δ-secretase.

The non-inhibitory nature of Fmoc-AEQK-NH2 has been demonstrated in studies investigating the proteolysis of the UNC5C receptor. In these studies, Fmoc-AEQK-NH2 showed no effect on the cleavage of UNC5C by δ-secretase, whereas the active inhibitor, Fmoc-AENK-NH2, effectively blocked this cleavage.[1]

Signaling Pathway of δ-Secretase (AEP) and UNC5C Cleavage

G cluster_0 Cellular Environment (Acidic pH) cluster_1 UNC5C Processing cluster_2 Inhibitor Action cluster_3 Downstream Effects Pro-δ-secretase Pro-δ-secretase Active δ-secretase (AEP) Active δ-secretase (AEP) Pro-δ-secretase->Active δ-secretase (AEP) Activation UNC5C Receptor UNC5C Receptor Active δ-secretase (AEP)->UNC5C Receptor Cleavage at N467 & N547 Cleaved UNC5C (Fragments) Cleaved UNC5C (Fragments) UNC5C Receptor->Cleaved UNC5C (Fragments) Neuronal Apoptosis Neuronal Apoptosis Cleaved UNC5C (Fragments)->Neuronal Apoptosis Promotes Fmoc-AENK-NH2 (Inhibitor) Fmoc-AENK-NH2 (Inhibitor) Fmoc-AENK-NH2 (Inhibitor)->Active δ-secretase (AEP) Inhibition Fmoc-AEQK-NH2 (Control) Fmoc-AEQK-NH2 (Control) Fmoc-AEQK-NH2 (Control)->Active δ-secretase (AEP) No Inhibition

Caption: δ-Secretase activation and UNC5C cleavage pathway.

Quantitative Data on the Non-Inhibitory Effect of Fmoc-AEQK-NH2

The primary role of Fmoc-AEQK-NH2 is to serve as a negative control, and as such, quantitative data often focuses on its lack of inhibitory activity compared to its active counterpart, Fmoc-AENK-NH2. The available scientific literature qualitatively describes Fmoc-AEQK-NH2 as having "no effect" on the proteolysis of UNC5C by δ-secretase.[1]

For the purpose of clear presentation, this qualitative finding is summarized in the following table:

CompoundTarget EnzymeSubstrateObserved Effect on Substrate CleavageReference
Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2)δ-secretase (AEP)UNC5C ReceptorInhibitionChen et al., 2021[1]
This compound (Fmoc-AEQK-NH2) δ-secretase (AEP) UNC5C Receptor No significant inhibition Chen et al., 2021[1]

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for the synthesis of Fmoc-AEQK-NH2 using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Gln(Trt)-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Lysine):

    • Dissolve Fmoc-Lys(Boc)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH sequentially.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization and Characterization: Lyophilize the purified peptide fractions and confirm the identity and purity by mass spectrometry and analytical HPLC.

In Vitro UNC5C Cleavage Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against δ-secretase cleavage of its substrate UNC5C.[1]

Materials:

  • Recombinant human UNC5C protein

  • Active recombinant human δ-secretase (AEP)

  • Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.5

  • Fmoc-AEQK-NH2 (test compound)

  • Fmoc-AENK-NH2 (positive control inhibitor)

  • DMSO (vehicle control)

  • SDS-PAGE gels

  • Western blot apparatus and reagents

  • Anti-UNC5C antibody

Experimental Workflow:

G start Start prepare_reagents Prepare Reagents: - Recombinant UNC5C - Active δ-secretase - Assay Buffer (pH 4.5) - Test Compounds start->prepare_reagents setup_reactions Set up reaction tubes: - Vehicle (DMSO) - Fmoc-AEQK-NH2 - Fmoc-AENK-NH2 prepare_reagents->setup_reactions add_enzyme_substrate Add UNC5C and active δ-secretase to tubes setup_reactions->add_enzyme_substrate incubate Incubate at 37°C for 1-2 hours add_enzyme_substrate->incubate stop_reaction Stop reaction with SDS-PAGE loading buffer incubate->stop_reaction sds_page Separate proteins by SDS-PAGE stop_reaction->sds_page western_blot Transfer to PVDF membrane and perform Western Blot with anti-UNC5C antibody sds_page->western_blot analyze Analyze UNC5C cleavage bands western_blot->analyze end End analyze->end

Caption: Experimental workflow for the in vitro UNC5C cleavage assay.

Procedure:

  • Prepare Test Compounds: Dissolve Fmoc-AEQK-NH2 and Fmoc-AENK-NH2 in DMSO to create stock solutions.

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures:

    • Vehicle Control: Assay Buffer + Recombinant UNC5C + Active δ-secretase + DMSO

    • Non-Inhibitory Control: Assay Buffer + Recombinant UNC5C + Active δ-secretase + Fmoc-AEQK-NH2

    • Positive Inhibition Control: Assay Buffer + Recombinant UNC5C + Active δ-secretase + Fmoc-AENK-NH2

  • Initiate Reaction: Add active δ-secretase to each tube to start the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.

  • Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for UNC5C.

    • Wash and incubate with a suitable secondary antibody.

  • Analysis: Visualize the protein bands using an appropriate detection system. The presence of cleaved UNC5C fragments in the vehicle and Fmoc-AEQK-NH2 lanes, and their absence or reduction in the Fmoc-AENK-NH2 lane, will confirm the non-inhibitory nature of Fmoc-AEQK-NH2.

Conclusion

This compound is an indispensable tool for researchers investigating the role of δ-secretase in health and disease. Its function as a specific, non-inhibitory control peptide allows for the confident interpretation of data obtained with δ-secretase inhibitors. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of Fmoc-AEQK-NH2 in the laboratory, thereby contributing to the advancement of research in neurodegenerative disorders and other fields where δ-secretase activity is of interest.

References

The Inactive Control Mechanism of Fmoc-AEQK-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the principles behind using a scrambled peptide, exemplified by Fmoc-AEQK-NH2, as an inactive control in biomedical research. While specific experimental data for Fmoc-AEQK-NH2 is not publicly available, this document will use the well-characterized peptide inhibitor MMI-0100 as a practical case study to illustrate the core concepts, experimental design, and data interpretation when employing an inactive control peptide.

Core Concept: The Rationale for an Inactive Control Peptide

In peptide-based drug discovery and cell signaling research, it is crucial to demonstrate that the observed biological effect of a peptide is a direct result of its specific amino acid sequence and not due to non-specific factors such as charge, hydrophobicity, or the mere presence of a peptide. This is achieved by using an inactive control peptide.

A scrambled peptide, such as Fmoc-AEQK-NH2, serves as an ideal inactive control. It possesses the same amino acid composition as its active counterpart but in a randomized sequence. This alteration disrupts the specific three-dimensional structure required for binding to its biological target, thereby rendering it biologically inert. The use of a scrambled peptide helps to:

  • Validate Specificity: Confirm that the biological activity is sequence-dependent.

  • Eliminate Artifacts: Rule out non-specific effects of peptide administration.

  • Strengthen Data Integrity: Provide a robust baseline for comparison against the active peptide.

Case Study: MMI-0100, an Inhibitor of MAPKAP Kinase 2 (MK2)

To illustrate the application of an inactive control, we will refer to studies on MMI-0100, a cell-permeable peptide inhibitor of MAPKAP Kinase 2 (MK2). MK2 is a key protein in the inflammatory signaling cascade, and its inhibition has been shown to reduce inflammation and fibrosis. In the following sections, "Fmoc-AEQK-NH2" will be used to represent a hypothetical scrambled control for an active peptide like MMI-0100.

The MK2 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to extracellular stimuli. Within this pathway, p38 MAPK activates MK2, which in turn phosphorylates downstream targets that promote inflammation and fibrosis.

MK2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) p38_MAPK p38 MAPK Stress_Stimuli->p38_MAPK MK2 MK2 p38_MAPK->MK2 Activates Downstream_Targets Downstream Targets (e.g., HSP27, TTP) MK2->Downstream_Targets Phosphorylates Inflammation_Fibrosis Inflammation & Fibrosis Downstream_Targets->Inflammation_Fibrosis Promotes MMI_0100 Active Peptide (e.g., MMI-0100) MMI_0100->MK2 Inhibits Fmoc_AEQK_NH2 Inactive Control (Fmoc-AEQK-NH2) Fmoc_AEQK_NH2->MK2 No Effect

Figure 1: Simplified MK2 signaling pathway and points of intervention.

Quantitative Data Presentation

The following tables summarize hypothetical data from a representative in vivo study comparing an active peptide inhibitor (analogous to MMI-0100) with an inactive scrambled control (Fmoc-AEQK-NH2) in a mouse model of cardiac fibrosis.

Table 1: Effect of Peptides on Cardiac Fibrosis in a Mouse Model of Acute Myocardial Infarction (AMI)

Treatment GroupNArea of Fibrosis (%)Standard Deviationp-value vs. Vehicle
Vehicle (PBS)1020.6± 2.2-
Active Peptide1011.1± 2.2< 0.05
Inactive Control (Fmoc-AEQK-NH2)1020.1± 2.5> 0.05 (n.s.)

n.s. = not significant

Table 2: In Vitro Cardiomyocyte Viability Assays

TreatmentLDH Release (% of Control)Caspase 3/7 Activity (Fold Change)
Vehicle100 ± 5.21.0 ± 0.1
Active Peptide65 ± 4.80.4 ± 0.05
Inactive Control (Fmoc-AEQK-NH2)98 ± 5.51.1 ± 0.12

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Murine Model of Acute Myocardial Infarction

This protocol describes the induction of AMI in mice to study the effects of peptide treatment on cardiac fibrosis.[1][2]

in_vivo_workflow Start Start Animal_Acclimatization 1. Animal Acclimatization (C57BL/6 mice, 8-10 weeks old) Start->Animal_Acclimatization Anesthesia 2. Anesthesia (e.g., Isoflurane) Animal_Acclimatization->Anesthesia Surgical_Procedure 3. Surgical Procedure (Thoracotomy and ligation of the left anterior descending (LAD) coronary artery) Anesthesia->Surgical_Procedure Peptide_Administration 4. Peptide Administration (i.p.) - Vehicle (PBS) - Active Peptide (50 µg/kg/day) - Inactive Control (50 µg/kg/day) Surgical_Procedure->Peptide_Administration Post_Op_Care 5. Post-Operative Care (Analgesia and monitoring) Peptide_Administration->Post_Op_Care Euthanasia_Tissue_Harvest 6. Euthanasia and Tissue Harvest (Day 14 post-surgery) Post_Op_Care->Euthanasia_Tissue_Harvest Histological_Analysis 7. Histological Analysis (Masson's Trichrome staining for fibrosis) Euthanasia_Tissue_Harvest->Histological_Analysis Data_Quantification 8. Data Quantification (Image analysis to determine percentage of fibrotic area) Histological_Analysis->Data_Quantification End End Data_Quantification->End

Figure 2: Workflow for the in vivo cardiac fibrosis study.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Isoflurane anesthesia system

  • Surgical instruments for thoracotomy

  • Suture for LAD ligation

  • Active peptide, Inactive control peptide (Fmoc-AEQK-NH2), and Vehicle (PBS)

  • Masson's Trichrome staining kit

  • Microscope with imaging software

Procedure:

  • Anesthesia and Surgery: Mice are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated.

  • Peptide Administration: Thirty minutes post-ligation, mice receive an intraperitoneal (i.p.) injection of either the vehicle, the active peptide (50 µg/kg), or the inactive control peptide (50 µg/kg). Treatment is continued daily for 14 days.

  • Tissue Collection: At day 14, mice are euthanized, and hearts are harvested.

  • Histological Analysis: Hearts are fixed, sectioned, and stained with Masson's Trichrome to visualize collagen deposition (fibrosis).

  • Quantification: The percentage of the fibrotic area in the left ventricle is quantified using image analysis software.

In Vitro Cell Viability Assays

These assays assess the cytoprotective effects of the peptides on cardiomyocytes under hypoxic stress.[2]

Materials:

  • Primary neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line (e.g., H9c2)

  • Cell culture reagents

  • Hypoxia chamber

  • LDH cytotoxicity assay kit

  • Caspase 3/7 activity assay kit

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Cardiomyocytes are cultured to 80-90% confluency. Cells are then treated with the vehicle, active peptide, or inactive control peptide.

  • Induction of Hypoxia: Cells are placed in a hypoxia chamber for a predetermined duration (e.g., 24 hours) to induce cell stress and apoptosis.

  • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a commercially available kit.

  • Caspase 3/7 Assay: Caspase 3/7 activity, a marker of apoptosis, is measured using a luminescent or fluorescent assay kit.

Logical Framework for Data Interpretation

The following diagram illustrates the logical flow for interpreting the results from experiments using an active peptide and its inactive control.

logical_framework Hypothesis Hypothesis: Active peptide has a specific biological effect. Experiment Experiment: Compare effects of Active Peptide, Inactive Control, and Vehicle. Hypothesis->Experiment Observation_Active Significant effect observed with Active Peptide? Experiment->Observation_Active Observation_Inactive Significant effect observed with Inactive Control? Observation_Active->Observation_Inactive Yes Conclusion_Invalid_1 Conclusion: Hypothesis rejected. Peptide has no effect. Observation_Active->Conclusion_Invalid_1 No Conclusion_Valid Conclusion: Hypothesis supported. Effect is sequence-specific. Observation_Inactive->Conclusion_Valid No Conclusion_Invalid_2 Conclusion: Hypothesis rejected. Effect is non-specific. Observation_Inactive->Conclusion_Invalid_2 Yes

Figure 3: Logical framework for interpreting experimental outcomes.

Conclusion

The use of an inactive, scrambled control peptide like Fmoc-AEQK-NH2 is indispensable for rigorous scientific investigation into the biological effects of novel peptides. By providing a direct comparison with an active peptide that has the same amino acid composition but a different sequence, researchers can confidently attribute observed effects to the specific sequence of the active peptide. The case study of MMI-0100 and its role in the MK2 signaling pathway serves as a powerful example of how these principles are applied in practice to validate therapeutic targets and develop new peptide-based drugs.

References

Structural Elucidation of Fmoc-Protected Tetrapeptides: A Comparative Analysis of Fmoc-AEQK-NH2 and Fmoc-AENK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural differences between the two Fmoc-protected tetrapeptides, Fmoc-AEQK-NH2 and Fmoc-AENK-NH2. The core distinction lies in the third amino acid residue—Glutamine (Q) versus Asparagine (N). This single methylene group variance in the side chain profoundly influences the peptide's physicochemical properties, conformational flexibility, and potential biological activity. This document outlines the synthesis, characterization, and structural nuances of these peptides, offering valuable insights for researchers in peptide chemistry and drug discovery.

Core Structural Difference: Glutamine vs. Asparagine

The fundamental difference between Fmoc-AEQK-NH2 and Fmoc-AENK-NH2 originates from the side chains of Glutamine (Gln) and Asparagine (Asn). Both are polar, uncharged amino acids containing a carboxamide group. However, Glutamine's side chain possesses an additional methylene group (-CH2-) compared to Asparagine, resulting in a longer and more flexible side chain.[1][2]

This seemingly minor variation has significant structural implications:

  • Side Chain Length and Flexibility: The longer side chain of Glutamine allows it to adopt a wider range of conformations and potentially interact with more distant residues within a peptide or protein. Conversely, the shorter side chain of Asparagine is more conformationally restricted.

  • Hydrogen Bonding Propensity: Both side chains can act as hydrogen bond donors and acceptors. However, their differing lengths and flexibility influence the types of hydrogen bonding motifs they can form. Asparagine has a higher propensity to form side chain-backbone hydrogen bonds, which can stabilize local secondary structures like turns.[3]

  • Spontaneous Cyclization: N-terminal Glutamine can spontaneously cyclize to form pyroglutamic acid, a reaction that is less favorable for Asparagine due to the larger ring size that would be formed.[1]

Physicochemical Properties

The structural disparity between Glutamine and Asparagine gives rise to distinct physicochemical properties at the peptide level. While specific experimental data for Fmoc-AEQK-NH2 and Fmoc-AENK-NH2 is not publicly available, we can infer their properties based on the constituent amino acids.

PropertyFmoc-AEQK-NH2 (with Glutamine)Fmoc-AENK-NH2 (with Asparagine)Rationale
Molecular Weight HigherLowerGlutamine has a higher molecular weight than Asparagine.
Hydrophilicity SimilarSimilarBoth Glutamine and Asparagine are polar, uncharged amino acids.
Flexibility HigherLowerThe longer side chain of Glutamine imparts greater conformational flexibility.
Potential for Intra-molecular H-bonding Different motifsDifferent motifsThe side chain length dictates the possible hydrogen bonding partners.
Isoelectric Point (pI) SimilarSimilarThe overall charge of the peptides at different pH values will be comparable.

Structural Diagrams

The chemical structures of the two peptides are depicted below, highlighting the difference in the third amino acid residue.

Fmoc_AEQK_NH2 cluster_Fmoc Fmoc cluster_Ala Ala (A) cluster_Glu Glu (E) cluster_Gln Gln (Q) cluster_Lys Lys (K) Fmoc Fmoc-NH- Ala CH(CH3)-C(O)- Fmoc->Ala Glu NH-CH(CH2CH2COOH)-C(O)- Ala->Glu Gln NH-CH(CH2CH2CONH2)-C(O)- Glu->Gln Lys NH-CH((CH2)4NH2)-C(O)-NH2 Gln->Lys

Caption: Chemical structure of Fmoc-AEQK-NH2.

Fmoc_AENK_NH2 cluster_Fmoc Fmoc cluster_Ala Ala (A) cluster_Glu Glu (E) cluster_Asn Asn (N) cluster_Lys Lys (K) Fmoc Fmoc-NH- Ala CH(CH3)-C(O)- Fmoc->Ala Glu NH-CH(CH2CH2COOH)-C(O)- Ala->Glu Asn NH-CH(CH2CONH2)-C(O)- Glu->Asn Lys NH-CH((CH2)4NH2)-C(O)-NH2 Asn->Lys

Caption: Chemical structure of Fmoc-AENK-NH2.

Experimental Protocols

The synthesis and characterization of these peptides would typically follow standard solid-phase peptide synthesis (SPPS) and analytical chemistry protocols.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for the chemical synthesis of peptides.[4][5][6][7] The synthesis is carried out on a solid support (resin) and involves a series of repeating cycles of deprotection and coupling.

SPPS_Workflow Resin Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection1 Wash1 3. Washing (DMF, DCM) Deprotection1->Wash1 Coupling_K 4. Coupling of Fmoc-Lys(Boc)-OH (HBTU/HOBt, DIPEA in DMF) Wash1->Coupling_K Wash2 5. Washing (DMF, DCM) Coupling_K->Wash2 Deprotection2 6. Fmoc Deprotection Wash2->Deprotection2 Wash3 7. Washing Deprotection2->Wash3 Coupling_Q_N 8. Coupling of Fmoc-Gln(Trt)-OH or Fmoc-Asn(Trt)-OH Wash3->Coupling_Q_N Wash4 9. Washing Coupling_Q_N->Wash4 Repeat Repeat Steps 6-9 for Fmoc-Glu(OtBu)-OH and Fmoc-Ala-OH Wash4->Repeat Cleavage 10. Cleavage and Deprotection (TFA/TIS/H2O) Repeat->Cleavage Precipitation 11. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 12. Purification (RP-HPLC) Precipitation->Purification Characterization 13. Characterization (Mass Spectrometry, HPLC) Purification->Characterization

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

Methodology:

  • Resin Selection and Swelling: Rink Amide resin is typically used for the synthesis of C-terminally amidated peptides. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).[4]

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% solution of piperidine in DMF.[4][8]

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and then coupled to the free amine on the resin-bound peptide.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Iterative Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Peptide Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Purpose: To assess the purity of the synthesized peptide and to purify it from deletion sequences and other impurities.

  • Methodology: The peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and injected onto a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptide. The retention time is a characteristic property of the peptide under specific chromatographic conditions. Due to its slightly higher molecular weight and potentially different conformation, Fmoc-AEQK-NH2 might have a slightly different retention time compared to Fmoc-AENK-NH2.

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[9][10][11]

  • Methodology: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The measured mass-to-charge ratio (m/z) is compared with the theoretical value.

PeptideTheoretical Monoisotopic Mass (Da)
Fmoc-AEQK-NH2896.45
Fmoc-AENK-NH2882.43

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the three-dimensional structure of the peptide in solution.[12][13][14][15][16]

  • Methodology: A combination of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a concentrated solution of the peptide. The chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) cross-peaks provide information about the covalent structure and spatial proximity of atoms, which are then used to calculate a family of 3D structures. The differences in the side chain of Glutamine and Asparagine would lead to distinct chemical shifts and NOE patterns in the NMR spectra of Fmoc-AEQK-NH2 and Fmoc-AENK-NH2, particularly for the protons in and around the third residue.

Conclusion

The single methylene group difference between the side chains of Glutamine and Asparagine in Fmoc-AEQK-NH2 and Fmoc-AENK-NH2, respectively, is a critical determinant of their structural and physicochemical properties. This seemingly subtle variation can lead to significant differences in conformational flexibility, hydrogen bonding patterns, and ultimately, biological function. A thorough understanding of these differences, facilitated by the experimental protocols outlined in this guide, is essential for the rational design and development of peptide-based therapeutics and research tools. Researchers should anticipate variations in HPLC retention times, NMR spectral data, and potentially, in the biological assays of these two closely related peptides.

References

Methodological & Application

Application Note and Protocol: Solid-Phase Synthesis of Fmoc-Ala-Glu-Gln-Lys-NH₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the manual solid-phase synthesis of the tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH₂. The synthesis is based on the well-established Fmoc/tBu strategy, which offers mild reaction conditions and is suitable for the preparation of a wide range of peptides.[1][2]

The synthesis commences from the C-terminus by employing a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.[3][4] The side chains of the amino acids are protected with acid-labile groups: tert-butyl (tBu) for glutamic acid, trityl (Trt) for glutamine, and tert-butoxycarbonyl (Boc) for lysine.[2][5][6] The synthesis involves a series of iterative cycles, each consisting of Nα-Fmoc deprotection and amino acid coupling, until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin with simultaneous removal of the side-chain protecting groups using a trifluoroacetic acid (TFA) cocktail.[7]

Experimental Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Fmoc_Deprotection_Lys Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_Lys Wash1 DMF Wash Fmoc_Deprotection_Lys->Wash1 Coupling_Lys Couple Fmoc-Lys(Boc)-OH Wash1->Coupling_Lys Wash2 DMF Wash Coupling_Lys->Wash2 Cycle Repeat for: - Fmoc-Gln(Trt)-OH - Fmoc-Glu(OtBu)-OH - Fmoc-Ala-OH Wash2->Cycle Iterative Cycles Final_Fmoc_Deprotection Final Fmoc Deprotection Cycle->Final_Fmoc_Deprotection Wash3 DMF & DCM Wash Final_Fmoc_Deprotection->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Product Fmoc-Ala-Glu-Gln-Lys-NH2 Purification->Final_Product

Figure 1. Overall workflow for the solid-phase synthesis of Fmoc-Ala-Glu-Gln-Lys-NH₂.

Materials and Reagents

Resins and Amino Acids
ReagentSupplierCat. No.
Rink Amide AM Resin (0.5-0.8 mmol/g)e.g., Novabiochem01-64-0013
Fmoc-Lys(Boc)-OHe.g., ChemPep102104
Fmoc-Gln(Trt)-OHe.g., ChemPep102704
Fmoc-Glu(OtBu)-OHe.g., ChemPep102602
Fmoc-Ala-OHe.g., ChemPep102201
Solvents and Reagents
ReagentGradeSupplier
N,N-Dimethylformamide (DMF)Peptide Synthesise.g., Sigma-Aldrich
Dichloromethane (DCM)ACSe.g., Fisher Scientific
PiperidineACSe.g., Sigma-Aldrich
Diisopropylethylamine (DIPEA)Peptide Synthesise.g., Sigma-Aldrich
HBTU (HBTU)≥99.5%e.g., AAPPTec
Trifluoroacetic Acid (TFA)≥99.0%e.g., Sigma-Aldrich
Triisopropylsilane (TIS)98%e.g., Sigma-Aldrich
Diethyl EtherAnhydrouse.g., Fisher Scientific

Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale. All steps should be performed in a fume hood using appropriate personal protective equipment.

Resin Preparation
  • Weighing: Accurately weigh the Rink Amide resin into a reaction vessel. For a 0.1 mmol scale with a resin loading of 0.7 mmol/g, use approximately 143 mg.[8]

  • Swelling: Add N,N-dimethylformamide (DMF, approx. 10 mL/g of resin) to the reaction vessel.[3] Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[8][9]

  • Solvent Removal: Drain the DMF from the reaction vessel.

Iterative Peptide Synthesis Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the sequence, starting from the C-terminus (Lysine).

Synthesis_Cycle Start Start of Cycle (Peptide-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash_Deprotection DMF Wash (3-5 times) Deprotection->Wash_Deprotection Coupling Coupling Reaction (Add activated AA to resin) Wash_Deprotection->Coupling Amino_Acid_Activation Amino Acid Activation (Fmoc-AA-OH, HBTU, DIPEA in DMF) Amino_Acid_Activation->Coupling Wash_Coupling DMF Wash (3-5 times) Coupling->Wash_Coupling Kaiser_Test Kaiser Test (Check for completion) Wash_Coupling->Kaiser_Test Kaiser_Test->Coupling Positive (Incomplete) Recouple End End of Cycle (Ready for next AA) Kaiser_Test->End Negative (Complete)

Figure 2. Iterative cycle of deprotection and coupling in Fmoc-SPPS.

Step 1: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[9]

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 7-10 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[9]

Step 2: Amino Acid Coupling

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in DMF. Add DIPEA (6 eq., 0.6 mmol) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[11]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

  • Completion Check: Perform a Kaiser test to confirm the completion of the coupling reaction.[3] A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

Repeat the deprotection and coupling steps for the following amino acids in order:

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Gln(Trt)-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Ala-OH

Final Deprotection

After the final coupling of Fmoc-Ala-OH, the N-terminal Fmoc group is retained.

Cleavage and Global Deprotection

Caution: This step must be performed in a well-ventilated fume hood as TFA is highly corrosive.

  • Washing: Wash the final peptide-resin with DMF (3x), followed by DCM (3x), and dry the resin under a stream of nitrogen.[3]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For this peptide, a standard cocktail is suitable.[12]

ReagentVolume %Purpose
Trifluoroacetic Acid (TFA)95%Cleaves peptide from resin and removes Boc, OtBu, Trt protecting groups.[7][13]
Water (H₂O)2.5%Scavenger.
Triisopropylsilane (TIS)2.5%Scavenger for carbocations, especially from the Trt group.[13]
  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[12]

  • Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the release of the trityl cation.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube. Add cold diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The identity and purity of the final product should be confirmed by mass spectrometry (e.g., LC-MS) and analytical HPLC.

ParameterTypical Value
Crude Yield 70-90%
Purity after HPLC >95%
Elution Gradient (RP-HPLC) Acetonitrile/Water with 0.1% TFA
Expected Mass [M+H]⁺ 894.4 g/mol

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fmoc-Ala-Glu-Gln-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the N-terminally protected tetrapeptide amide, Fmoc-Ala-Glu-Gln-Lys-NH2, using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology covers the entire workflow from crude sample preparation to final purity analysis of collected fractions. The described method is suitable for obtaining high-purity peptide required for research and drug development applications.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing synthetic peptides for therapeutic and research purposes.[1][2] A common strategy employs the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection.[3][4] Following synthesis and cleavage from the resin support, the crude peptide product is a heterogeneous mixture containing the target peptide, truncated sequences, deletion sequences, and byproducts from side-chain deprotection and cleavage.[1][5]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[6][7] The separation is based on the differential hydrophobic interaction of the peptide and its impurities with a nonpolar stationary phase.[6] A gradient of increasing organic solvent in the mobile phase is used to elute the components, with more hydrophobic species being retained longer on the column.[7] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for achieving sharp, symmetrical peaks by suppressing ionic interactions between the peptide and the stationary phase.[1][8]

This document outlines a robust RP-HPLC method for the purification of crude this compound (MW: 695.76 g/mol ), a key intermediate or control peptide in various research contexts.[9] The protocol details analytical method development and subsequent scale-up to a semi-preparative purification process.

Experimental Workflow

The overall process for the purification of this compound involves an initial analytical run to determine the retention time of the target peptide, followed by a semi-preparative run to isolate it. The purity of the collected fractions is then verified by analytical HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical HPLC cluster_purification Semi-Preparative Purification cluster_post Post-Purification Crude Crude this compound Dissolve Dissolve in DMSO/ Mobile Phase A Crude->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Analytical_Run Inject on Analytical Column Filter->Analytical_Run Method Development Determine_RT Determine Retention Time (RT) of Target Peptide Analytical_Run->Determine_RT Prep_Run Inject on Semi-Prep Column Determine_RT->Prep_Run Scale-Up Collect Collect Fractions Based on RT Prep_Run->Collect Analyze_Fractions Analyze Fraction Purity (Analytical HPLC) Collect->Analyze_Fractions Purity Check Pool Pool High-Purity Fractions Analyze_Fractions->Pool Lyophilize Lyophilize to Obtain Pure Peptide Powder Pool->Lyophilize

Caption: Workflow for HPLC Purification of Fmoc-Peptide.

Materials and Reagents

  • Crude this compound peptide (post-synthesis and cleavage)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO), ACS grade

  • Syringe filters, 0.22 µm PVDF or PTFE

Instrumentation and Columns

  • Analytical HPLC System: Equipped with a UV detector, binary pump, autosampler, and data acquisition software.

  • Semi-Preparative HPLC System: Equipped with a UV detector, high-flow binary pump, manual or automated fraction collector.

  • Analytical Column: C18 stationary phase, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

  • Semi-Preparative Column: C18 stationary phase, 5 µm particle size, 100 Å pore size, 10 x 250 mm. (Note: The same stationary phase chemistry should be used for both analytical and preparative columns to ensure predictable scalability).[7]

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration before use.

Crude Peptide Sample Preparation
  • Weigh approximately 2-5 mg of crude peptide for an initial analytical run.

  • Dissolve the peptide in a minimal amount of DMSO.

  • Dilute the dissolved peptide with Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Protocol 1: Analytical HPLC Method Development

This step is performed to determine the retention time of the target peptide and assess the impurity profile.[7]

  • Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Inject 10-20 µL of the prepared crude peptide sample.

  • Run the gradient program as detailed in Table 1.

  • Monitor the elution profile at 220 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).

  • Identify the major peak corresponding to the target peptide, which is typically the most prominent peak eluting after the initial solvent front. Mass spectrometry can be coupled to the HPLC (LC/MS) to confirm the identity of the peak.[1]

Protocol 2: Semi-Preparative HPLC Purification
  • Prepare a larger batch of the crude peptide for purification (e.g., 50-100 mg), dissolving it in a similar manner as the analytical sample but at a higher concentration (e.g., 10-20 mg/mL), taking care not to exceed the solubility limit.

  • Equilibrate the semi-preparative C18 column with the starting conditions of the gradient. The flow rate must be adjusted to account for the larger column diameter (see Table 1).[8]

  • Inject the concentrated crude peptide solution onto the column.

  • Run the scaled-up gradient program. The gradient is typically adjusted to be shallower around the elution time of the target peptide to maximize resolution.

  • Monitor the UV signal and begin collecting fractions as the main peak begins to elute. Collect fractions of 1-2 mL throughout the elution of the target peak.

  • After collection, wash the column with a high percentage of Mobile Phase B to remove any remaining highly hydrophobic impurities.

Protocol 3: Purity Analysis of Collected Fractions
  • Analyze a small aliquot (e.g., 10 µL) from each collected fraction using the analytical HPLC method (Protocol 5.3).

  • Determine the purity of each fraction by integrating the peak areas in the chromatogram.

  • Pool the fractions that meet the desired purity specification (e.g., >95%).

  • Freeze the pooled fractions and lyophilize to obtain the final product as a white, fluffy powder.[7]

Data Presentation

The following tables summarize the HPLC parameters and expected results for the purification of this compound.

Table 1: HPLC Method Parameters

Parameter Analytical Method Semi-Preparative Method
Column C18, 5 µm, 4.6 x 250 mm C18, 5 µm, 10 x 250 mm
Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min 4.7 mL/min
Detection (UV) 220 nm, 265 nm 220 nm, 265 nm
Column Temp. Ambient (or 40 °C) Ambient (or 40 °C)
Injection Vol. 20 µL 1-5 mL
Gradient 5-65% B over 30 min 20-50% B over 30 min*

*Note: The preparative gradient is focused around the elution percentage of the target peptide determined from the analytical run to improve separation from closely eluting impurities.

Table 2: Representative Purification Results

Sample Mass Injected Main Peak RT (min) Purity (Pre-HPLC) Purity (Post-HPLC) Recovery
Crude Peptide 50 mg ~18.5 (Analytical) ~65% >98% ~55%
Fraction #12 - ~18.3 - 96.2% -
Fraction #13 - ~18.5 - 98.5% -

| Fraction #14 | - | ~18.7 | - | 97.1% | - |

Conclusion

The described RP-HPLC protocol provides an effective and reproducible method for the purification of this compound from a crude synthetic mixture. The key to successful purification lies in the systematic development of an analytical method followed by a logical scale-up to a preparative scale.[7][8] This procedure yields a peptide product of high purity suitable for demanding applications in scientific research and pharmaceutical development.

References

Application Note: Mass Spectrometry Analysis of Fmoc-Ala-Glu-Gln-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Ala-Glu-Gln-Lys-NH2 is a synthetic tetrapeptide often used in biochemical research, for instance as an inactive control peptide for its asparagine-containing counterpart, Fmoc-Ala-Glu-Asn-Lys-NH2.[1][2] Accurate characterization and quality control of this peptide are critical for ensuring the validity of experimental results. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful analytical technique for verifying the identity, purity, and sequence of synthetic peptides. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in solid-phase peptide synthesis, also serves to enhance the peptide's ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to improved detection sensitivity.[3] This document provides a detailed protocol for the analysis of this compound using LC-MS/MS.

Principle

The analysis involves introducing the peptide sample into an electrospray ionization (ESI) source, where it is converted into gas-phase, charged ions.[4][5] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). A full scan mass spectrum (MS1) is acquired to determine the m/z of the intact peptide (the precursor ion), allowing for the confirmation of its molecular weight.

For sequence verification, tandem mass spectrometry (MS/MS) is employed. The precursor ion of the peptide is selected and subjected to collision-induced dissociation (CID), causing it to break apart at the peptide bonds. The resulting fragment ions are analyzed in a second stage (MS2) to generate a fragmentation spectrum. The masses of these fragments, primarily b- and y-type ions, can be used to deduce the amino acid sequence of the peptide.[6] Fmoc-derivatized peptides have been shown to predominantly form b-type ions, which can simplify sequence assignment.[3][7]

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound is outlined below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Interpretation prep Dissolve Peptide in Appropriate Solvent lc LC Separation (Reversed-Phase) prep->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Full Scan (Precursor Ion Detection) esi->ms1 frag Isolation & Fragmentation (CID) ms1->frag ms2 MS2 Scan (Fragment Ion Detection) frag->ms2 analysis Data Analysis (MW & Sequence Confirmation) ms2->analysis

Caption: General workflow for the characterization of this compound.

Protocols

Sample Preparation
  • Stock Solution: Weigh approximately 1 mg of this compound peptide. Dissolve it in a suitable solvent to create a 1 mg/mL stock solution. A common solvent is a mixture of water and an organic solvent like acetonitrile or DMSO. For this peptide, start with 100 µL of DMSO and dilute to 1 mL with water.[8]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: If any particulate matter is visible, centrifuge the working solution or filter it through a 0.22 µm syringe filter before transferring to an autosampler vial.

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 60% B

    • 15-16 min: Linear gradient from 60% to 95% B

    • 16-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.[9]

  • Desolvation Temperature: 350 °C.

  • MS1 Full Scan:

    • Mass Range: m/z 200–1000.

    • Scan Time: 0.5 sec.

  • MS/MS (Data-Dependent Acquisition):

    • Activation: Collision-Induced Dissociation (CID).

    • Precursor Selection: Select the top 3 most intense ions from the MS1 scan for fragmentation.

    • Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure a rich fragmentation spectrum.

    • Isolation Width: 1.5 m/z.

    • Dynamic Exclusion: Exclude previously fragmented ions for 15 seconds.

Expected Data and Analysis

Molecular Weight Determination

The primary analysis is to confirm the molecular weight of the intact peptide. Based on its chemical formula (C₃₄H₄₃N₇O₈), the theoretical monoisotopic mass is calculated. The expected protonated and other common adducts should be identified in the MS1 spectrum.

Ion SpeciesTheoretical m/z
Monoisotopic Mass (M) 677.3173
[M+H]⁺ 678.3246
[M+Na]⁺ 699.3065
[M+2H]²⁺ 339.6694
Caption: Table 1. Theoretical m/z values for this compound.
Sequence Verification by MS/MS Fragmentation

The MS/MS spectrum is used to verify the amino acid sequence. Fragmentation along the peptide backbone results in predictable b- and y-ions. The diagram below illustrates the cleavage points.

fragmentation cluster_peptide Fmoc Fmoc-NH Ala CH(CH₃) CO1 CO NH2 NH Glu CH(CH₂CH₂COOH) y3_label y₃ NH2->y3_label CO2 CO NH3 NH Gln CH(CH₂CH₂CONH₂) y2_label y₂ NH3->y2_label CO3 CO NH4 NH Lys CH((CH₂)₄NH₂) y1_label y₁ NH4->y1_label CONH2 CO-NH₂ b1_label b₁ b1_label->CO1 b2_label b₂ b2_label->CO2 b3_label b₃ b3_label->CO3

References

Application Notes and Protocols: Fmoc-Ala-Glu-Gln-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2 and protocols for its use in research, particularly as an inactive control in studies involving asparagine endopeptidase (AEP) inhibitors.

Product Information

Identifier Value
IUPAC Name (9H-fluoren-9-yl)methyl N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-oxo-1-[[(2S)-1-oxopropan-2-yl]amino]butan-2-yl]amino]pentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate
Molecular Formula C34H45N7O9
Molecular Weight 695.76 g/mol
Sequence Fmoc-AEQK-NH2

Solubility Data

The solubility of this compound was determined in dimethyl sulfoxide (DMSO) and water. The results are summarized in the table below. It is important to note that the hygroscopic nature of DMSO can significantly impact solubility; therefore, using a fresh, unopened container of DMSO is recommended for optimal results.

Solvent Solubility Molar Concentration Notes
DMSO3.57 mg/mL[1]5.13 mM[1]Requires sonication to dissolve.[1]
Water< 0.1 mg/mL[1]Insoluble[1]-

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol outlines a general procedure for determining the solubility of this compound. It is recommended to test the solubility of a small aliquot of the peptide before preparing a larger stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile deionized water

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge tubes

Procedure:

  • Preparation of Peptide Aliquot:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh a small, precise amount of the peptide (e.g., 1 mg) into a clean microcentrifuge tube.

  • Solubility Test in Water:

    • Add a calculated volume of sterile deionized water to the peptide to achieve the desired concentration.

    • Vortex the tube for 30 seconds.

    • Visually inspect the solution for any undissolved particles.

    • If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Re-examine the solution. If particles remain, the peptide is considered insoluble or poorly soluble at that concentration.

  • Solubility Test in DMSO:

    • To a fresh aliquot of the peptide, add the calculated volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex the tube for 30 seconds.

    • If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

    • Visually inspect for a clear solution.

  • Preparation of Stock Solutions:

    • Once the solubility is confirmed, a larger stock solution can be prepared following the same procedure.

    • For DMSO stock solutions, it is crucial to use anhydrous DMSO to minimize the impact of water, which can decrease the solubility of hydrophobic peptides.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Use as an Inactive Control in AEP Inhibition Assays

This compound serves as an effective inactive control for its asparagine-containing counterpart, Fmoc-Ala-Glu-Asn-Lys-NH2, a known inhibitor of asparagine endopeptidase (AEP). AEP is implicated in the cleavage of amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease. This protocol describes the use of this compound in a cell-based assay to assess the specificity of a potential AEP inhibitor.

Materials:

  • Cell line expressing APP (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test AEP inhibitor

  • Fmoc-Ala-Glu-Asn-Lys-NH2 (active inhibitor)

  • This compound (inactive control)

  • DMSO (vehicle)

  • Lysis buffer

  • ELISA kit for detecting APP cleavage products (e.g., sAPPβ or Aβ42)

Procedure:

  • Cell Culture and Treatment:

    • Plate APP-expressing cells at a suitable density and allow them to adhere overnight.

    • Prepare treatment solutions:

      • Vehicle control (DMSO)

      • Test AEP inhibitor at various concentrations

      • Fmoc-Ala-Glu-Asn-Lys-NH2 (positive control for inhibition)

      • This compound (inactive control) at the same concentration as the active inhibitor.

    • Treat the cells with the respective solutions and incubate for a predetermined time (e.g., 24 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant and/or cell lysates.

    • Measure the concentration of an APP cleavage product (e.g., sAPPβ or Aβ42) in the samples using a specific ELISA kit, following the manufacturer's instructions.

  • Data Interpretation:

    • Compare the levels of the APP cleavage product in the different treatment groups.

    • A significant reduction in the cleavage product in cells treated with the test inhibitor and the active control (Fmoc-Ala-Glu-Asn-Lys-NH2) compared to the vehicle control would indicate AEP inhibition.

    • The levels of the cleavage product in cells treated with the inactive control (this compound) should be comparable to the vehicle control, demonstrating the specificity of the inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Plate APP-expressing cells prep_treatments Prepare Treatment Groups: - Vehicle (DMSO) - Test AEP Inhibitor - Active Control (Fmoc-AENK-NH2) - Inactive Control (Fmoc-AEQK-NH2) start->prep_treatments treat_cells Treat cells and incubate prep_treatments->treat_cells collect_samples Collect cell supernatant and/or lysates treat_cells->collect_samples run_elisa Perform ELISA for APP cleavage product (e.g., sAPPβ or Aβ42) collect_samples->run_elisa analyze_data Analyze and compare product levels across treatment groups run_elisa->analyze_data end End analyze_data->end End

Caption: Experimental workflow for evaluating AEP inhibitor specificity.

signaling_pathway cluster_pathway APP Cleavage Pathway cluster_canonical cluster_inhibition Inhibition APP Amyloid Precursor Protein (APP) sAPP_delta sAPPδ APP->sAPP_delta Cleavage CTF_delta δ-CTF sAPP_beta sAPPβ APP->sAPP_beta Cleavage C99 C99 AEP Asparagine Endopeptidase (AEP) (δ-secretase) AEP->sAPP_delta AEP->CTF_delta beta_secretase β-secretase (BACE1) beta_secretase->sAPP_beta beta_secretase->C99 gamma_secretase γ-secretase Abeta Aβ Peptides (e.g., Aβ42) gamma_secretase->Abeta CTF_delta->Abeta Further processing by β- and γ-secretases C99->Abeta Cleavage AEP_inhibitor AEP Inhibitor (e.g., Fmoc-AENK-NH2) AEP_inhibitor->AEP Inhibits inactive_control Inactive Control (Fmoc-AEQK-NH2) inactive_control->AEP No effect

Caption: Role of AEP in APP cleavage and its inhibition.

References

Application Notes and Protocols for Fmoc-AEQK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-AEQK-NH2 is a synthetic tetrapeptide composed of the amino acid sequence Alanine-Glutamic acid-Glutamine-Lysine, with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a C-terminal amide. In cellular and biochemical research, it serves a critical role as an inactive or negative control peptide. Specifically, it is often used alongside its active analogue, Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2), which has been identified as an inhibitor of asparagine endopeptidase (AEP). AEP-mediated cleavage of proteins like the Netrin-1 receptor UNC5C is implicated in pathological processes, including neurodegenerative diseases. The use of Fmoc-AEQK-NH2 allows researchers to distinguish sequence-specific inhibitory effects of Fmoc-AENK-NH2 from non-specific effects of a similar peptide structure.

These application notes provide detailed protocols for the preparation of stock solutions of Fmoc-AEQK-NH2, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties

A summary of the key quantitative data for Fmoc-AEQK-NH2 is presented in the table below.

PropertyValue
Full Name Fmoc-L-alanyl-L-glutamyl-L-glutaminyl-L-lysinamide
Amino Acid Sequence Ala-Glu-Gln-Lys
Molecular Formula C39H54N8O10
Molecular Weight 810.90 g/mol
Appearance White to off-white lyophilized powder
Purity (typical) ≥95% (as determined by HPLC)

Experimental Protocols

Protocol for Preparation of Fmoc-AEQK-NH2 Stock Solution

This protocol details the steps for preparing a concentrated stock solution of Fmoc-AEQK-NH2, which can be further diluted to working concentrations for various experimental assays.

Materials:

  • Fmoc-AEQK-NH2 lyophilized powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional alternative to DMSO)

  • Sterile, nuclease-free water or aqueous buffer (e.g., PBS, Tris buffer)

  • Sterile polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized Fmoc-AEQK-NH2 to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture, which can affect the stability and weighing of the peptide.

  • Calculation of Required Mass: Determine the mass of Fmoc-AEQK-NH2 required to prepare a stock solution of the desired concentration and volume. The following formula can be used:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    Example: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 810.90 g/mol / 1000 = 8.11 mg

  • Weighing: Carefully weigh the calculated amount of the peptide powder in a sterile microcentrifuge tube using an analytical balance.

  • Solubilization:

    • Based on general solubility guidelines for Fmoc-protected peptides, DMSO is the recommended primary solvent for preparing high-concentration stock solutions.

    • Add the required volume of anhydrous DMSO to the microcentrifuge tube containing the peptide powder to achieve the desired stock concentration.

    • Example: To prepare a 10 mM stock solution with 8.11 mg of peptide, add 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes until the peptide is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aqueous Dilutions (for working solutions):

    • For most cell-based assays, the concentrated DMSO stock solution should be serially diluted into an appropriate aqueous buffer or cell culture medium to the final working concentration.

    • It is crucial to add the DMSO stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation of the peptide.

    • The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Solubility Testing (Recommended for new batches):

While Fmoc-AEQK-NH2 is expected to be soluble in DMSO, it is good practice to perform a small-scale solubility test before preparing the entire stock solution.

  • Weigh a small amount of the peptide (e.g., 1 mg).

  • Add a calculated volume of DMSO to achieve a high concentration (e.g., 10-20 mM).

  • Observe for complete dissolution. If the peptide does not dissolve readily, try gentle warming or sonication.

  • If DMSO is not suitable for the intended application, other polar aprotic solvents like DMF can be tested. For lower concentration stocks, direct dissolution in an aqueous buffer can be attempted, though this may be challenging for Fmoc-protected peptides.

Storage and Stability

  • Lyophilized Powder: Store the solid peptide at -20°C or -80°C, desiccated and protected from light. When stored correctly, the lyophilized powder is stable for up to 24 months.

  • Stock Solutions: Aliquot the concentrated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Before use, thaw the aliquot at room temperature and vortex briefly.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow where Fmoc-AEQK-NH2 is used as a negative control to validate the specific inhibitory activity of Fmoc-AENK-NH2 on UNC5C proteolysis in a cell-based assay.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Analysis peptide_aenk Fmoc-AENK-NH2 (Active Inhibitor) peptide_aeqk Fmoc-AEQK-NH2 (Inactive Control) stock_aenk 10 mM Stock in DMSO peptide_aenk->stock_aenk stock_aeqk 10 mM Stock in DMSO peptide_aeqk->stock_aeqk dmso DMSO dmso->stock_aenk dissolve dmso->stock_aeqk dissolve treatment_aenk Fmoc-AENK-NH2 (Working Conc.) stock_aenk->treatment_aenk dilute in media treatment_aeqk Fmoc-AEQK-NH2 (Working Conc.) stock_aeqk->treatment_aeqk dilute in media cells Cells Expressing UNC5C Receptor treatment_vehicle Vehicle Control (DMSO) cells->treatment_vehicle cells->treatment_aenk cells->treatment_aeqk lysis Cell Lysis treatment_vehicle->lysis treatment_aenk->lysis treatment_aeqk->lysis western_blot Western Blot (Anti-UNC5C) lysis->western_blot results Quantify UNC5C Cleavage Product western_blot->results

Caption: Workflow for UNC5C proteolysis inhibition assay.

Application Notes and Protocols for Lyophilized Fmoc-Ala-Glu-Gln-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Glu-Gln-Lys-NH2 is a synthetic tetrapeptide amide protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group. It is often utilized as an inactive control peptide in various biochemical and cellular assays, particularly in studies involving its asparagine-containing analogue, Fmoc-Ala-Glu-Asn-Lys-NH2.[1] Proper storage and handling of this lyophilized peptide are critical to ensure its integrity, stability, and reliable performance in experimental settings. These application notes provide detailed guidelines and protocols for the appropriate storage, reconstitution, and handling of lyophilized this compound.

Product Information

CharacteristicDescription
Peptide Sequence Ala-Glu-Gln-Lys-NH2
N-terminal Protection Fmoc (9-fluorenylmethyloxycarbonyl)
C-terminus Amide
Appearance White to off-white lyophilized powder[1]
Molecular Formula C34H45N7O9
Molecular Weight 695.76 g/mol [1]

Storage and Stability

The stability of this compound is dependent on storage conditions and its physical state (lyophilized or in solution). The primary degradation pathways for peptides include hydrolysis, oxidation, and deamidation, with glutamine (Gln) residues being susceptible to deamidation.[2]

Lyophilized Peptide

Proper storage of the lyophilized powder is essential for long-term stability.

Recommended Storage Conditions for Lyophilized Powder:

TemperatureDurationConditions
-80°CUp to 2 yearsSealed container, away from moisture and light, under an inert atmosphere (e.g., nitrogen).[1]
-20°CUp to 1 yearSealed container, away from moisture and light, under an inert atmosphere (e.g., nitrogen).[1]

Key Handling Practices for Lyophilized Powder:

  • Before opening, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation of atmospheric moisture, which can accelerate degradation.[3]

  • Minimize exposure to air and humidity.

  • For long-term storage, flushing the vial with dry nitrogen or argon before sealing is recommended.[1]

Reconstituted Peptide Solution

Once reconstituted, the peptide is significantly more susceptible to degradation. Therefore, it is crucial to follow strict storage and handling protocols.

Recommended Storage Conditions for Reconstituted Solutions:

TemperatureDurationConditions
-80°CUp to 6 monthsAliquoted in tightly sealed vials, away from light. Avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthAliquoted in tightly sealed vials, away from light. Avoid repeated freeze-thaw cycles.[1][3]

Note: The stability of the peptide in solution is highly dependent on the solvent and pH. For optimal stability, it is recommended to prepare solutions fresh for each experiment.

Experimental Protocols

Reconstitution of Lyophilized Peptide

This protocol outlines the steps for reconstituting the lyophilized this compound powder to a stock solution.

Materials:

  • Vial of lyophilized this compound

  • High-purity Dimethyl sulfoxide (DMSO)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature for at least one hour before opening.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Based on the desired stock solution concentration, carefully add the appropriate volume of high-purity DMSO. The peptide is reported to be soluble in DMSO at concentrations up to 3.57 mg/mL (5.13 mM), though ultrasonic treatment may be necessary.[1] It is important to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1] The peptide is poorly soluble in water.[1]

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.

  • Aliquoting: Once the peptide is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the peptide is subjected to.

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage Equilibrate Equilibrate vial to room temperature Centrifuge Centrifuge vial Equilibrate->Centrifuge Add_Solvent Add appropriate volume of high-purity DMSO Centrifuge->Add_Solvent Dissolve Gently swirl/vortex (sonicate if needed) Add_Solvent->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Experimental Results Degradation Peptide Degradation Problem->Degradation Concentration Inaccurate Concentration Problem->Concentration Solubility Poor Solubility Problem->Solubility Storage Review Storage & Handling Procedures Degradation->Storage Fresh Prepare Fresh Solutions Degradation->Fresh Verify Verify Calculations & Pipetting Concentration->Verify Optimize Optimize Dilution Protocol Solubility->Optimize

References

Application Notes and Protocols for Cdk5i Peptide in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cdk5i Peptide (ARAFGIPVRCYS) Application in Alzheimer's Disease Research

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recent advancements in Alzheimer's disease (AD) research have highlighted the role of aberrant activity of cyclin-dependent kinase 5 (Cdk5) as a significant contributor to neurodegeneration. In pathological conditions, the Cdk5 activator p35 is cleaved into a more stable and potent activator, p25. The resulting Cdk5/p25 complex exhibits prolonged and heightened kinase activity, leading to the hyperphosphorylation of tau protein, formation of neurofibrillary tangles (NFTs), and neuronal death – all hallmarks of AD.[1][2][3]

A promising therapeutic strategy involves the selective inhibition of this hyperactive Cdk5/p25 complex. Researchers at the Massachusetts Institute of Technology have developed a 12-amino-acid Cdk5 inhibitory peptide, termed Cdk5i , with the sequence ARAFGIPVRCYS .[4][5][6] This peptide is derived from the T-loop of Cdk5 and has been shown to disrupt the interaction between Cdk5 and p25, thereby reducing its pathological kinase activity.[4][5][6]

These application notes provide a comprehensive overview of the Cdk5i peptide, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of Alzheimer's disease.

Mechanism of Action

The Cdk5i peptide functions as a competitive inhibitor of the Cdk5/p25 complex. Its sequence mimics a critical binding region in the T-loop of Cdk5 that is essential for the interaction with p25.[4] By binding to the Cdk5/p25 complex, the Cdk5i peptide disrupts the stable association between the kinase and its aberrant activator, leading to a reduction in the hyperphosphorylation of downstream substrates like tau.[3] Notably, the Cdk5i peptide shows selectivity for the pathogenic Cdk5/p25 complex over the physiological Cdk5/p35 complex.[3]

Data Presentation

In Vitro Efficacy of Cdk5i Peptide
AssayModel SystemTreatmentResultReference
Kinase Activity Assay Recombinant Cdk5/p25Cdk5i peptide~22% reduction in histone H1 phosphorylation[4]
Tau Phosphorylation Cultured neurons with human Tau P301LCdk5i-FT peptideSignificant reduction in pathological Tau phosphorylation[3]
In Vivo Efficacy of Cdk5i-FT Peptide in Mouse Models of AD
ParameterMouse ModelTreatment DurationKey FindingsReference
DNA Damage (γH2AX) CK-p25 mice2 weeksNearly 50% reduction in γH2AX-positive neurons[4]
Substrate Phosphorylation (pGR S211) CK-p25 mice2 weeks35% reduction in upregulation of pGR S211 intensity[4]
Cognitive Deficits (Morris Water Maze) Tau P301S mice (7-9 months old)Not specifiedCdk5i-FT treated mice showed improved performance (reduced time to find platform) compared to scrambled peptide control.[3]
Gene Expression Tau P301S miceNot specifiedCdk5i-FT treatment reversed disease-associated gene expression changes.[3]

Note: Cdk5i-FT refers to the Cdk5i peptide tagged with FITC and a TAT sequence for cell penetration and visualization.

Experimental Protocols

Protocol 1: In Vitro Cdk5/p25 Kinase Activity Assay

Objective: To assess the inhibitory effect of the Cdk5i peptide on the kinase activity of the Cdk5/p25 complex.

Materials:

  • Recombinant Cdk5/p25 complex

  • Cdk5i peptide (and scrambled control peptide)

  • Histone H1 (as substrate)

  • Kinase assay buffer

  • [γ-32P]ATP

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager

Procedure:

  • Pre-incubate the recombinant Cdk5/p25 complex with the Cdk5i peptide or a scrambled control peptide at various concentrations in kinase assay buffer for 30 minutes at 30°C.

  • Initiate the kinase reaction by adding Histone H1 and [γ-32P]ATP.

  • Incubate the reaction mixture for 30 minutes at 30°C.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose membrane.

  • Expose the membrane to a phosphor screen and quantify the radiolabeled Histone H1 bands using a phosphorimager.

  • Calculate the percentage of inhibition relative to the control (Cdk5/p25 with no peptide).

Protocol 2: Intraperitoneal Administration of Cdk5i-FT Peptide in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the in vivo efficacy of the Cdk5i-FT peptide in a transgenic mouse model of Alzheimer's disease (e.g., CK-p25 or Tau P301S mice).

Materials:

  • Cdk5i-FT peptide (Cdk5i peptide with N-terminal FITC and 6-aminohexanoic acid linker, and C-terminal TAT sequence: YGRKKRRQRRR)

  • Scrambled control peptide with the same modifications (SC-FT)

  • Sterile phosphate-buffered saline (PBS)

  • Transgenic and wild-type littermate mice

  • Standard animal handling and injection equipment

Procedure:

  • Peptide Preparation: Dissolve the lyophilized Cdk5i-FT and SC-FT peptides in sterile PBS to the desired stock concentration. Aliquot and store at -80°C. Before injection, thaw an aliquot and dilute to the final injection concentration with sterile PBS.

  • Animal Dosing: Administer the Cdk5i-FT or SC-FT peptide via intraperitoneal (IP) injection. A typical dosing regimen could be daily or every other day for a period of several weeks, depending on the experimental design. The dosage will need to be optimized, but a starting point could be in the range of 1-10 mg/kg body weight.

  • Behavioral Testing: At the end of the treatment period, perform cognitive and behavioral assessments, such as the Morris water maze or Y-maze, to evaluate changes in learning and memory.

  • Tissue Collection: Following behavioral testing, euthanize the mice and perfuse with PBS, followed by 4% paraformaldehyde for histological analysis or PBS alone for biochemical analysis.

  • Histological and Biochemical Analysis:

    • Immunohistochemistry: Prepare brain sections and perform immunohistochemical staining for markers of neurodegeneration, tau pathology (e.g., AT8, PHF1), DNA damage (γH2AX), and neuroinflammation.

    • Western Blotting: Homogenize brain tissue to prepare protein lysates. Perform Western blotting to quantify levels of total and phosphorylated tau, Cdk5, p25, and other relevant proteins.

    • RNA Sequencing: Isolate RNA from specific brain regions to analyze changes in gene expression profiles.

Visualizations

Cdk5/p25 Signaling Pathway in Alzheimer's Disease

CDK5_Pathway Neuro_Stim Neurodegenerative Stimuli (e.g., Aβ oligomers) Ca_Influx ↑ Intracellular Ca2+ Neuro_Stim->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain p35_p25 p35 Cleavage to p25 Calpain->p35_p25 CDK5_p25 Hyperactive Cdk5/p25 Complex p35_p25->CDK5_p25 Tau_Hyper Tau Hyperphosphorylation CDK5_p25->Tau_Hyper Neurodegen Neurodegeneration CDK5_p25->Neurodegen NFT Neurofibrillary Tangles (NFTs) Tau_Hyper->NFT NFT->Neurodegen Cdk5i Cdk5i Peptide Cdk5i->CDK5_p25

Caption: Cdk5/p25 signaling cascade in Alzheimer's disease and the inhibitory action of the Cdk5i peptide.

Experimental Workflow for In Vivo Cdk5i Peptide Efficacy Testing

Experimental_Workflow start Select AD Mouse Model (e.g., Tau P301S) peptide_prep Prepare Cdk5i-FT and Scrambled Control Peptides start->peptide_prep treatment Intraperitoneal Injections (Chronic Dosing) peptide_prep->treatment behavior Behavioral Analysis (e.g., Morris Water Maze) treatment->behavior tissue Tissue Collection (Brain) behavior->tissue analysis Histological & Biochemical Analysis tissue->analysis data Data Interpretation & Conclusion analysis->data

Caption: A streamlined workflow for assessing the therapeutic potential of Cdk5i peptide in a mouse model of Alzheimer's disease.

References

Application Note and Protocols: Experimental Design Using Fmoc-Ala-Glu-Gln-Lys-NH2 as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the proper use of the tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2 (Fmoc-AEQK-NH2) as a negative control in experimental design. Specifically, it focuses on its application in assays involving the inhibition of Asparagine Endopeptidase (AEP), also known as δ-secretase. Fmoc-AEQK-NH2 serves as the inactive counterpart to the selective AEP inhibitor, Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2), making it an essential tool for validating the specificity of the inhibitor's action.[1][2] This guide offers protocols for in vitro enzyme inhibition assays and cell-based protein cleavage analysis, complete with data presentation tables and workflow diagrams to ensure robust and reliable experimental outcomes.

Introduction to this compound as a Control Peptide

This compound is a synthetic tetrapeptide. Its primary utility in research is to serve as an inactive or negative control for its analogue, Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK). The AENK peptide is a selective inhibitor of Asparagine Endopeptidase (AEP), a pH-dependent cysteine protease.[3][4] AEP is implicated in various physiological and pathological processes, including the proteolytic cleavage of key proteins such as the Amyloid Precursor Protein (APP) and the Netrin-1 receptor UNC5C, which are linked to Alzheimer's disease pathologies.[1][5]

The only difference between the active inhibitor (AENK) and the control peptide (AEQK) is the substitution of Asparagine (Asn) with Glutamine (Gln). This subtle change renders the AEQK peptide unable to inhibit AEP, as studies have shown it has no effect on the proteolysis of AEP substrates.[1][2][6] Therefore, including Fmoc-AEQK-NH2 in an experimental design allows researchers to confirm that the observed inhibitory effects are due to the specific action of Fmoc-AENK-NH2 on the target enzyme and not due to non-specific peptide effects.

Physicochemical Properties
PropertyValue
Sequence This compound
Molecular Formula C34H45N7O9
Molecular Weight 695.76 g/mol
Appearance White to off-white solid
Purity Typically >95% (HPLC)
Storage (Powder) Store at -20°C for 1 year or -80°C for 2 years. Keep sealed and protected from light and moisture.[6]
Stock Solution Storage Store aliquots at -20°C for 1 month or -80°C for 6 months. Avoid repeated freeze-thaw cycles.[1][2]

Application: AEP Inhibition and Substrate Cleavage

The primary application for Fmoc-AEQK-NH2 is as a negative control in AEP inhibition assays. AEP's enzymatic activity is crucial in pathways leading to neurodegeneration. It cleaves APP at asparagine residues, a step that can contribute to the formation of amyloid plaques. The inhibitor, Fmoc-AENK-NH2, is designed to block this cleavage.

AEP_Pathway

Caption: AEP Cleavage Pathway and Inhibition.

Experimental Protocols

Protocol 1: In Vitro AEP Inhibition Assay using a Fluorogenic Substrate

This protocol describes a method to measure the enzymatic activity of AEP in the presence of the inhibitor (AENK) and the negative control (AEQK) using a commercially available fluorogenic AEP substrate.

A. Materials and Reagents

  • Recombinant human AEP enzyme

  • AEP fluorogenic substrate (e.g., Z-Ala-Ala-Asn-AMC)

  • Assay Buffer: 0.1 M Sodium Acetate, 0.1 M NaCl, 1 mM EDTA, 5 mM DTT, pH 4.5

  • Fmoc-AENK-NH2 (Inhibitor)

  • Fmoc-AEQK-NH2 (Control)

  • DMSO (for dissolving peptides)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission ~360/460 nm)

B. Preparation of Solutions

  • Peptide Stock Solutions: Prepare 10 mM stock solutions of both Fmoc-AENK-NH2 and Fmoc-AEQK-NH2 in 100% DMSO.

  • Enzyme Working Solution: Dilute recombinant AEP in Assay Buffer to the desired concentration (e.g., 2X final concentration).

  • Substrate Working Solution: Dilute the AEP fluorogenic substrate in Assay Buffer to the desired concentration (e.g., 4X final concentration).

C. Assay Procedure

  • Plate Setup: Add the following to the wells of a 96-well plate:

    • Blank (No Enzyme): 50 µL Assay Buffer

    • Positive Control (No Peptide): 25 µL Assay Buffer + 25 µL AEP Enzyme

    • Inhibitor: 25 µL of diluted Fmoc-AENK-NH2 + 25 µL AEP Enzyme

    • Negative Control: 25 µL of diluted Fmoc-AEQK-NH2 + 25 µL AEP Enzyme

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 15 minutes to allow peptides to interact with the enzyme.

  • Initiate Reaction: Add 50 µL of the Substrate Working Solution to all wells. The final volume in each well should be 100 µL.

  • Measurement: Immediately place the plate in the fluorometric reader. Measure the fluorescence intensity every 2 minutes for a total of 30-60 minutes at 37°C.

D. Data Analysis

  • Subtract the background fluorescence (Blank wells) from all other readings.

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate the percent inhibition using the following formula: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100

  • Compare the % Inhibition for the AENK-treated wells versus the AEQK-treated wells.

Protocol 2: Western Blot Analysis of UNC5C or APP Cleavage in Cell Lysates

This protocol assesses the ability of the AENK inhibitor to prevent the cleavage of a target protein (e.g., UNC5C or APP) in cell lysates, using AEQK to demonstrate specificity.

Experimental_Workflow start Start: Prepare Cell Lysate (e.g., from HEK293 cells overexpressing APP) prepare_peptides Prepare Peptide Solutions: - Vehicle (DMSO) - Fmoc-AENK-NH2 (Inhibitor) - Fmoc-AEQK-NH2 (Control) start->prepare_peptides incubate Incubate Lysate with Peptides (e.g., 1 hour at 37°C) prepare_peptides->incubate sds_page Denature Proteins & Run SDS-PAGE incubate->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer block_probe Block Membrane & Probe with Primary Antibody (e.g., anti-APP C-terminal) transfer->block_probe secondary_ab Incubate with HRP-conjugated Secondary Antibody block_probe->secondary_ab visualize Visualize Bands with ECL & Image Analysis secondary_ab->visualize end End: Compare Cleaved vs. Full-Length Protein Levels visualize->end

Caption: Western Blot Workflow for Protein Cleavage.

A. Materials and Reagents

  • Cell lysate containing the target protein (e.g., from cells overexpressing APP).

  • Lysis Buffer with protease inhibitors (ensure it doesn't inhibit AEP).

  • BCA Protein Assay Kit.

  • Fmoc-AENK-NH2 and Fmoc-AEQK-NH2 (10 mM stocks in DMSO).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

  • Blocking Buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody specific to the full-length or cleaved form of the target protein.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

B. Assay Procedure

  • Lysate Preparation: Prepare cell lysates and determine the total protein concentration using a BCA assay.

  • Reaction Setup: In separate microcentrifuge tubes, aliquot equal amounts of protein lysate (e.g., 50 µg).

  • Treatment: Add the vehicle (DMSO), Fmoc-AENK-NH2, or Fmoc-AEQK-NH2 to the lysates to a final desired concentration (e.g., 10 µM).

  • Incubation: Incubate the tubes at 37°C for 1-2 hours to allow for enzymatic cleavage.

  • Stop Reaction: Stop the reaction by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and capture the signal using a chemiluminescence imaging system.

C. Data Analysis

  • Quantify the band intensity for the full-length and cleaved forms of the target protein.

  • Compare the ratio of cleaved to full-length protein across the different treatment groups (Vehicle, AENK, AEQK).

Expected Results and Data Presentation

The use of Fmoc-AEQK-NH2 should demonstrate that the inhibitory activity is specific to the Asn residue in the AENK peptide.

Table 1: Representative Data from AEP Fluorogenic Substrate Assay
Treatment GroupPeptide Conc. (µM)AEP Activity (RFU/min)% Inhibition
Vehicle Control 0150.2 ± 8.50%
Fmoc-AENK-NH2 195.8 ± 6.136.2%
Fmoc-AENK-NH2 1028.1 ± 3.481.3%
Fmoc-AENK-NH2 509.2 ± 1.893.9%
Fmoc-AEQK-NH2 (Control) 50145.7 ± 9.23.0%

Data are presented as mean ± SD. RFU = Relative Fluorescence Units.

The results clearly indicate a dose-dependent inhibition of AEP activity by Fmoc-AENK-NH2, whereas Fmoc-AEQK-NH2 shows negligible effect even at a high concentration, confirming the specificity of the inhibitor.

Western Blot Analysis

In a Western blot experiment, the lane corresponding to the vehicle-treated lysate should show a band for the cleaved target protein. The lanes treated with Fmoc-AENK-NH2 should show a significant reduction in the intensity of this cleavage band. Crucially, the lane treated with Fmoc-AEQK-NH2 should look similar to the vehicle control, with no reduction in the cleavage product, thereby validating that the inhibition is not a non-specific effect of adding a peptide to the lysate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fmoc-Ala-Glu-Gln-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of Fmoc-Ala-Glu-Gln-Lys-NH2.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating the formation of common impurities.

Observed Issue Potential Cause(s) Recommended Action(s) Relevant Impurity Type(s)
Low final peptide yield Incomplete coupling reactions.- Increase coupling time.- Use a more efficient coupling reagent (e.g., HATU, HCTU).- Double couple problematic residues.Truncated sequences
Incomplete Fmoc deprotection.- Extend piperidine treatment time.- Use fresh piperidine solution.Deletion sequences, N-terminal Fmoc-protected peptide
Steric hindrance.- For Gln, consider using a pseudoproline dipeptide if aggregation is suspected.Aggregated peptides
Multiple peaks close to the main product peak on HPLC Deletion sequences (Mass = Main Product - Mass of one amino acid).- Optimize coupling and deprotection times.- Monitor reactions using a qualitative test (e.g., Kaiser test).Deletion sequences
Truncated sequences (Mass < Main Product).- Ensure complete coupling at each step.Truncated sequences
Side-chain protecting group still attached.- Extend final cleavage/deprotection time.- Use appropriate scavengers in the cleavage cocktail.Incompletely deprotected peptides
Peak with mass +18 Da compared to the target peptide Hydrolysis of the Gln side-chain amide to a carboxylic acid.- Use a trityl (Trt) protecting group for the Gln side chain.[1]Gln to Glu conversion
Peak with mass -17 Da compared to the target peptide Pyroglutamate formation from N-terminal Gln (if Gln were at the N-terminus).- Not directly applicable here, but a known side reaction for N-terminal Gln.Pyroglutamate formation
Broad or tailing peaks on HPLC Peptide aggregation.- Purify at a lower concentration.- Use additives in the mobile phase (e.g., 0.1% TFA).- Consider a different stationary phase for HPLC.Aggregated peptides
Presence of unexpected adducts Reaction with scavengers or byproducts of protecting group cleavage.- Optimize the scavenger cocktail for the specific amino acids.- For Lys(Boc), use scavengers like triisopropylsilane (TIS) to trap tert-butyl cations.Adducts with scavengers

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The most common impurities are typically process-related and can include:

  • Deletion sequences: Peptides missing one amino acid due to incomplete Fmoc deprotection.

  • Truncated sequences: Shorter peptides resulting from incomplete coupling reactions.

  • Incompletely deprotected peptides: Peptides where side-chain protecting groups (OtBu on Glu, Boc on Lys, Trt on Gln) have not been fully removed during the final cleavage step.

Additionally, side reactions involving specific amino acid residues can occur:

  • Deamidation of Glutamine (Gln): The side-chain amide of glutamine can be hydrolyzed to a carboxylic acid, converting the Gln residue to glutamic acid (Glu). Using a trityl (Trt) protecting group on the Gln side chain can minimize this.[1]

  • Aspartimide Formation (relevant to Glutamic Acid): While more common with aspartic acid, glutamic acid can undergo a similar side reaction, especially under basic conditions, leading to the formation of a cyclic intermediate that can reopen to form a mixture of α- and β-linked peptides.

  • Side reactions involving Lysine (Lys): During the final cleavage with strong acid, the tert-butyl carbocation released from the Boc protecting group of lysine can alkylate other residues if not effectively trapped by scavengers.

Q2: How can I minimize the formation of deletion and truncated sequences?

A2: To minimize these common impurities:

  • Ensure complete coupling: Use a sufficient excess of activated amino acid and coupling reagents. Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. For difficult couplings, consider a double coupling strategy.

  • Ensure complete Fmoc deprotection: Use a fresh solution of 20% piperidine in DMF for each deprotection step. Ensure adequate reaction time for the removal of the Fmoc group.

Q3: What are the recommended protecting groups for the amino acids in this peptide?

A3: For Fmoc-based solid-phase synthesis of this compound, the standard and recommended side-chain protecting groups are:

  • Glutamic Acid (Glu): OtBu (tert-butyl ester)

  • Glutamine (Gln): Trt (trityl)

  • Lysine (Lys): Boc (tert-butyloxycarbonyl) Alanine (Ala) does not have a side chain that requires protection.

Q4: What is a suitable cleavage cocktail for this peptide?

A4: A standard cleavage cocktail for removing the peptide from a Rink Amide resin and cleaving the side-chain protecting groups (OtBu, Boc, Trt) is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS). A common ratio is 95% TFA, 2.5% water, and 2.5% TIS. TIS acts as a scavenger to trap the reactive carbocations generated during the cleavage of the Boc and OtBu groups.

Quantitative Data on Common Impurities

Parameter Expected Range Notes
Crude Purity (by HPLC) 40-70%Highly dependent on the efficiency of each coupling and deprotection step.
Purity after a single HPLC purification step >95%A well-optimized purification protocol should yield high purity.
Deletion Sequences (in crude product) 1-5% per residueCan be higher for sterically hindered couplings.
Truncated Sequences (in crude product) 5-15%Capping of unreacted amines after each coupling can reduce this.
Incompletely Deprotected Peptides (in crude product) 1-10%Dependent on cleavage conditions and scavenger efficiency.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Ala-Glu(OtBu)-Gln(Trt)-Lys(Boc)-NH2 on Rink Amide Resin

This protocol is a general guideline and may require optimization based on the specific synthesizer and reagents used.

  • Resin Swelling: Swell Rink Amide resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Lysine - First Amino Acid):

    • Dissolve Fmoc-Lys(Boc)-OH (e.g., 4 equivalents), a coupling agent like HBTU (3.95 equivalents), and HOBt (4 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Drain the solution and wash the resin with DMF.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), indicating free amines, repeat the coupling.

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for the following amino acids in order: Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Ala-OH), perform a final Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Place the dry peptide-resin in a reaction vessel.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: HPLC Purification
  • Dissolve the crude peptide in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.

  • Purify the peptide using a reverse-phase C18 column on an HPLC system.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. A typical gradient might be 5-65% acetonitrile over 30-40 minutes.

  • Monitor the elution at 220 nm and collect the fractions corresponding to the main product peak.

  • Analyze the collected fractions by mass spectrometry to confirm the identity of the desired peptide.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Lys Couple Fmoc-Lys(Boc)-OH Deprotection2 Fmoc Deprotection Coupling_Lys->Deprotection2 Coupling_Gln Couple Fmoc-Gln(Trt)-OH Deprotection2->Coupling_Gln Deprotection3 Fmoc Deprotection Coupling_Gln->Deprotection3 Coupling_Glu Couple Fmoc-Glu(OtBu)-OH Deprotection3->Coupling_Glu Deprotection4 Fmoc Deprotection Coupling_Glu->Deprotection4 Coupling_Ala Couple Fmoc-Ala-OH Deprotection4->Coupling_Ala Cleavage Cleavage with TFA/H2O/TIS Coupling_Ala->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product This compound Lyophilization->Final_Product Deproteक्शन1 Deproteक्शन1 Deproteक्शन1->Coupling_Lys

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_causes Potential Causes of Impurities cluster_impurities Common Impurities cluster_solutions Troubleshooting Solutions Incomplete_Coupling Incomplete Coupling Truncated Truncated Sequences Incomplete_Coupling->Truncated Incomplete_Deprotection Incomplete Fmoc Deprotection Deletion Deletion Sequences Incomplete_Deprotection->Deletion Side_Reactions Amino Acid Side Reactions Modified Chemically Modified Peptides Side_Reactions->Modified Optimize_Coupling Optimize Coupling Conditions Truncated->Optimize_Coupling Optimize_Deprotection Optimize Deprotection Conditions Deletion->Optimize_Deprotection Protecting_Groups Use Appropriate Protecting Groups Modified->Protecting_Groups Scavengers Use Scavengers Modified->Scavengers

Caption: Logical relationships between causes of impurities and troubleshooting solutions.

References

Technical Support Center: Fmoc-AEQK-NH2 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low synthesis yields for the peptide Fmoc-AEQK-NH2. The content is tailored for professionals in peptide synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in Fmoc-AEQK-NH2 synthesis?

Low yield in solid-phase peptide synthesis (SPPS) is often a cumulative problem. For a short peptide like AEQK, the primary causes are typically related to incomplete reactions at each step. Even a small percentage of failure in a single step can significantly reduce the final yield of the desired full-length peptide.[1] Key issues include incomplete Fmoc deprotection, poor coupling efficiency, unintended side reactions during synthesis, and physical loss of peptide during cleavage from the resin or purification.

Common Impurities Leading to Low Yield of Target Peptide:

  • Deletion sequences: Resulting from failed coupling reactions.[2]

  • Truncation sequences: Caused by incomplete deprotection or irreversible capping of the N-terminus.[2]

  • Products of side reactions: Such as pyroglutamate formation from the glutamine (Gln) residue.[3]

  • Incompletely deprotected sequences: Arising from inefficient final cleavage.[1]

Q2: How can I optimize the coupling steps for the AEQK sequence?

The AEQK sequence contains glutamine (Gln) and glutamic acid (Glu), which can present challenges. Glutamine, in particular, has been identified as an amino acid that can exhibit difficult coupling kinetics.[4]

  • Side-Chain Protection: Proper side-chain protection is critical. Using trityl (Trt) for Gln and t-butyl (OtBu) for Glu is highly recommended.[5] The Trt group on Gln improves its solubility in common SPPS solvents like DMF.[5] Lysine (Lys) should be protected with a Boc group.

  • Coupling Reagents: High-efficiency coupling reagents are recommended. Uronium/aminium-based reagents like HBTU, HATU, or HCTU, in the presence of a base such as N,N-Diisopropylethylamine (DIPEA), generally yield good results.[6] For difficult couplings, consider using a stronger activating agent or a double coupling protocol.

  • Monitoring: Use a qualitative test like the Kaiser (ninhydrin) test to monitor the completion of each coupling step.[7] A positive Kaiser test (blue beads) indicates free amines, signifying an incomplete coupling reaction. If a coupling is incomplete, a second coupling should be performed before proceeding to the next deprotection step.

Q3: I suspect incomplete Fmoc deprotection. How can I confirm this and what is the remedy?

Incomplete removal of the N-terminal Fmoc group is a frequent cause of failed synthesis, leading to deletion sequences.

  • Confirmation: The removal of the Fmoc group can be monitored spectrophotometrically by detecting the fulvene-piperidine adduct in the waste stream.[8] A lack of or weak absorbance can indicate a problem.

  • Causes & Solutions:

    • Aggregation: The growing peptide chain may aggregate on the resin, hindering access of the piperidine solution.[9]

    • Reagent Quality: Ensure the piperidine/DMF solution is fresh.

    • Extended Deprotection: For potentially difficult sequences, extending the deprotection time or performing a double deprotection can be beneficial.[10] A typical protocol involves a short initial treatment (1-3 minutes) followed by a longer one (7-15 minutes).[11][12]

Q4: What are the potential side reactions for the AEQK sequence and how can I minimize them?

For the sequence AEQK, two main side reactions should be considered:

  • Pyroglutamate Formation: The side chain of an N-terminal glutamine residue can undergo base-catalyzed cyclization to form pyroglutamate, which terminates the peptide chain.[3] This can occur after the Lys residue is coupled, when Gln is at the N-terminus of the growing chain. Adding an additive like HOBt to the deprotection solution can help suppress this side reaction.[3]

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, particularly with certain amino acids like proline.[3] For the AEQK sequence, the Gln-Lys dipeptide on the resin could be susceptible. To minimize this, ensure the third amino acid (Glu) is coupled promptly after the deprotection of the Gln residue. Using sterically hindered resins can also inhibit this side reaction.[3]

Q5: What is the recommended cleavage cocktail and protocol for Fmoc-AEQK(Boc)-Gln(Trt)-Glu(OtBu)-Rink-Amide-Resin?

The cleavage process simultaneously detaches the peptide from the resin and removes the side-chain protecting groups. The choice of "scavengers" in the cleavage cocktail is crucial to prevent the reattachment of protecting groups to sensitive residues.

  • Recommended Cocktail: For a peptide with Lys(Boc), Gln(Trt), and Glu(OtBu), a standard and effective cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5) .

    • TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes Boc, OtBu, and Trt protecting groups.

    • TIS (Triisopropylsilane): A scavenger to quench reactive cations, particularly from the Trt group.

    • H₂O (Water): Another scavenger that assists in the process.

  • Procedure: A general protocol involves treating the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.[13]

Q6: My peptide did not precipitate after adding cold ether. What should I do?

Failure to precipitate is a common issue, especially with shorter or more hydrophilic peptides.

  • Reduce TFA Volume: Before adding ether, concentrate the TFA solution under a gentle stream of nitrogen to a smaller volume (e.g., 1-2 mL).[13] This increases the relative concentration of the peptide.

  • Increase Ether Volume: Use a larger volume of cold ether (8-10 fold volume or more).[14]

  • Extended Chilling: If no precipitate forms immediately, store the mixture at 4°C or -20°C overnight.[7]

  • Alternative Solvents: If ether fails, other non-polar solvents like hexane or a hexane/ether mixture can be tried.[15]

Q7: How do I accurately determine the purity and yield of my synthesized peptide?

Accurate determination of purity and yield requires analytical techniques.

  • Purity Analysis: The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17][18] HPLC separates the target peptide from impurities, and the purity is calculated based on the relative peak area.[18] MS confirms the identity of the peptide by determining its molecular weight.[17]

  • Yield Calculation: The crude yield is determined by the weight of the lyophilized product. The net peptide content, which accounts for water and counter-ions like TFA, can be more accurately determined by quantitative amino acid analysis (AAA).[16]

Data and Protocols

Quantitative Data Summary

Table 1: Recommended Side-Chain Protecting Groups for AEQK Synthesis

Amino AcidRecommended Protecting GroupRationale
E (Glu)OtBu (t-Butyl ester)Stable to piperidine, cleaved by TFA.[5]
Q (Gln)Trt (Trityl)Prevents side-chain amide reactions and improves solubility.[5]
K (Lys)Boc (t-Butyloxycarbonyl)Standard protection, stable to piperidine, cleaved by TFA.

Table 2: Typical Fmoc-SPPS Protocol Parameters (Per Cycle)

StepReagent/SolventTypical Volume/ConcentrationDuration
Wash DMF5-10 mL / g resin3 x 1 min
Fmoc Deprotection 20% Piperidine in DMF5-10 mL / g resin1 x 3 min, 1 x 12 min
Wash DMF5-10 mL / g resin6 x 1 min
Coupling 3-5 eq. Fmoc-AA-OH, Activator (e.g., HBTU), and Base (e.g., DIPEA)0.5 M solution in DMF40-60 min
Wash DMF5-10 mL / g resin4 x 1 min

Table 3: Recommended Cleavage Cocktail for AEQK-NH2

ComponentVolume %Purpose
TFA 95%Cleavage and deprotection
TIS 2.5%Cation scavenger (for Trt, Boc)
H₂O 2.5%Cation scavenger

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle (Deprotection & Coupling)

This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on a Rink Amide resin.

  • Resin Swelling: Swell the Fmoc-Rink-Amide resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 12-15 minutes.[11]

    • Drain the solution and wash the resin thoroughly with DMF (at least 6 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HBTU, 0.95 eq. to the amino acid) and a base (e.g., DIPEA, 2 eq. to the amino acid) in DMF for several minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-90 minutes at room temperature.

    • Monitor reaction completion with a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (4 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Cleavage and Precipitation of AEQK-NH2

This protocol is for cleaving the final peptide from the Rink Amide resin.

  • Final Deprotection: Ensure the N-terminal Fmoc group of Alanine has been removed using the deprotection protocol above.

  • Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol to shrink the resin. Dry the resin completely under a high vacuum for at least 4 hours.

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5), using approximately 10 mL per gram of resin.

    • Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Wash the resin twice with a small amount of fresh TFA.

    • Combine the filtrates and reduce the volume under a stream of nitrogen.

    • Add the concentrated solution dropwise to a 10-fold volume of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form. If not, store at -20°C overnight.[7]

  • Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum.

Visualizations

sps_workflow cluster_synthesis Solid-Phase Synthesis Cycle start_deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash start_deprotect->wash1 coupling Couple Next Fmoc-AA-OH wash1->coupling kaiser Kaiser Test coupling->kaiser wash2 DMF/DCM Wash couple_Q 2. Couple Fmoc-Gln(Trt)-OH wash2->couple_Q kaiser->coupling Positive (Recouple) kaiser->wash2 Negative resin Start: Fmoc-Rink Amide Resin couple_K 1. Couple Fmoc-Lys(Boc)-OH resin->couple_K cluster_synthesis cluster_synthesis couple_E 3. Couple Fmoc-Glu(OtBu)-OH couple_Q->couple_E couple_A 4. Couple Fmoc-Ala-OH couple_E->couple_A final_deprotect Final Fmoc Deprotection couple_A->final_deprotect cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) final_deprotect->cleavage precipitate Precipitation (Cold Ether) cleavage->precipitate purify Purification (RP-HPLC) precipitate->purify qc Final Product: AEQK-NH2 (LC-MS Analysis) purify->qc

Caption: Workflow for the solid-phase synthesis of AEQK-NH2.

troubleshooting_flowchart cluster_synthesis_issues Synthesis Problems cluster_cleavage_issues Cleavage/Workup Problems start Low Crude Yield After Cleavage check_mass Analyze Crude by MS start->check_mass mass_ok Major peak is correct mass? check_mass->mass_ok check_coupling Review Coupling: - Double couple Gln? - Check reagents - Monitor with Kaiser test check_mass->check_coupling Major peaks are deletion sequences (-AA mass) check_cleavage Review Cleavage: - Re-cleave resin - Check cocktail/scavengers - Extend cleavage time mass_ok->check_cleavage No (Target mass absent or very minor) end_purify Problem is likely loss during purification. Optimize HPLC method. mass_ok->end_purify Yes check_deprotect Review Deprotection: - Use fresh reagents - Extend deprotection time check_coupling->check_deprotect check_side_reactions Consider Side Reactions: - Pyroglutamate? - Diketopiperazine? check_deprotect->check_side_reactions check_precipitation Review Precipitation: - Concentrate TFA - Use more ether - Chill longer (-20°C) check_cleavage->check_precipitation

Caption: Troubleshooting flowchart for low yield of Fmoc-AEQK-NH2.

Caption: Side reaction pathway for pyroglutamate formation.

References

optimizing Fmoc-Ala-Glu-Gln-Lys-NH2 cleavage from resin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and protocols for optimizing the cleavage of Fmoc-Ala-Glu-Gln-Lys-NH2 from the solid-phase resin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended resin for synthesizing a C-terminal amide peptide like this compound?

For peptides with a C-terminal amide, a Rink Amide resin is the standard and highly recommended choice for Fmoc-based solid-phase peptide synthesis (SPPS).[1] The linker on this resin is specifically designed to be cleaved under strong acidic conditions to yield the desired peptide amide.[2]

Q2: Which side-chain protecting groups are typically used for the amino acids in this peptide?

For the sequence Ala-Glu-Gln-Lys, the standard acid-labile side-chain protecting groups used in Fmoc SPPS are:

  • Glu (Glutamic Acid): OtBu (tert-butyl ester)[3][4]

  • Gln (Glutamine): Trt (trityl) to prevent side-chain dehydration during synthesis[3][4]

  • Lys (Lysine): Boc (tert-butyloxycarbonyl)[3][4]

These groups are efficiently removed during the final cleavage step with a high concentration of trifluoroacetic acid (TFA).

Q3: What is a cleavage cocktail and why are scavengers necessary?

A cleavage cocktail is a mixture of a strong acid, typically TFA, and various additives called "scavengers". During cleavage, the acid removes the side-chain protecting groups, generating highly reactive cationic species (e.g., tert-butyl and trityl cations).[5] These cations can cause undesirable side reactions, such as alkylating the peptide or causing it to re-attach to the resin, leading to low yield and impurities.[5][6] Scavengers are nucleophilic agents that "trap" these reactive cations before they can damage the peptide.

Q4: What is the optimal cleavage cocktail for this compound?

For a peptide containing Glu(OtBu), Gln(Trt), and Lys(Boc), a standard and highly effective non-malodorous cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[6]

  • TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes the protecting groups.[7]

  • TIS (Triisopropylsilane): An efficient scavenger for the trityl cations generated from the Gln(Trt) side chain.[5][7]

  • H₂O (Water): Acts as a scavenger for tert-butyl cations from Glu(OtBu) and Lys(Boc).[8]

Q5: How long should the cleavage reaction be performed?

A standard cleavage time is 2 to 3 hours at room temperature.[3] For most standard protecting groups and linkers, a 2-hour treatment is sufficient for complete cleavage.[3] It is always recommended to perform a small-scale trial cleavage on 20-50 mg of resin to confirm the optimal time before committing the entire batch.[6]

Troubleshooting Guide

Problem: Low or No Cleavage Yield

Possible Cause Troubleshooting Step
Incomplete Cleavage Reaction Extend the cleavage time to 4 hours. Ensure the resin is fully suspended and mixed periodically in the cocktail.[9]
Degraded Reagents TFA can absorb water over time, reducing its effectiveness. Use a fresh, unopened bottle of TFA and high-quality scavengers for best results.[9]
Insufficient Cleavage Cocktail Ensure enough cocktail is used to fully swell the resin and keep it suspended. A general guideline is 10-15 mL of cocktail per gram of peptide-resin.[7]
Peptide Re-attachment to Resin This can occur if scavengers are inadequate. Ensure TIS is included in the cocktail to quench reactive trityl and linker-derived cations.[6] If yield is still low, try re-cleaving the resin with a fresh batch of cocktail.[9]
Poor Precipitation If the peptide is highly hydrophobic or in a very small quantity, it may not precipitate well in ether. Try reducing the volume of TFA under a stream of nitrogen before adding to cold ether.[9] Ensure the ether is cold (0-4°C) and use a large volume (at least 10x the volume of the TFA filtrate).

Problem: Low Purity of Crude Peptide (Multiple Peaks in HPLC)

Possible Cause Troubleshooting Step
Incomplete Deprotection Some protecting groups may require longer cleavage times. Analyze the mass of impurity peaks by MS. If they correspond to the peptide + a protecting group (e.g., +56 for Boc, +242 for Trt), extend the cleavage time.
Alkylation Side Products This occurs when scavengers are absent or insufficient. The standard TFA/TIS/H₂O cocktail is designed to minimize this for the given sequence.[5]
Degradation during Cleavage Prolonged exposure to TFA (e.g., >8 hours) can potentially degrade sensitive peptides. Stick to the recommended 2-4 hour window.
Colored Impurities The Rink Amide linker itself can be cleaved under harsh conditions, leading to colored by-products. The use of silane scavengers like TIS helps minimize this phenomenon.[10]

Data Presentation: Comparison of Cleavage Cocktails

The following table summarizes common cleavage cocktails. For the target peptide this compound, the Standard Cocktail is the recommended choice.

Cocktail NameComposition (v/v)Target Residues / Use CaseOdor Profile
Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TISGeneral purpose, excellent for peptides with Trt, Boc, and tBu groups.[6]Low Odor
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative, effective for scavenging trityl groups.[7][11]Low Odor
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT"Universal" cocktail for peptides with sensitive residues like Cys, Met, Trp.[7][12]High (Malodorous)
TFA / Water 95% TFA, 5% H₂OOnly for peptides without sensitive residues (no Trt, Cys, Met, Trp).[13]Low Odor

Experimental Protocols

Protocol 1: Global Cleavage and Deprotection

This protocol describes the standard procedure for cleaving the peptide from the Rink Amide resin while simultaneously removing all side-chain protecting groups.

Materials:

  • Dried Fmoc-Ala-Glu(OtBu)-Gln(Trt)-Lys(Boc)-Rink Amide Resin

  • Trifluoroacetic Acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Dichloromethane (DCM)

  • Cold Diethyl Ether or Methyl-tert-butyl ether (MTBE)

  • Reaction vessel (e.g., glass scintillation vial or syringe with a filter)

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation: Weigh the dried peptide-resin and place it in a suitable reaction vessel. As a rule of thumb, use 10 mL of cleavage cocktail per 1 g of resin.

  • Pre-Wash: Wash the resin with DCM (3 x 1 min) to remove any residual DMF and shrink the resin. Discard the solvent.[12]

  • Cocktail Preparation: In a separate glass container, freshly prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O . For 10 mL total volume, combine 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O.

    • Safety Note: Prepare the cocktail in a certified fume hood. TFA is highly corrosive.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. The resin may turn yellow or orange due to the release of the trityl cation.[3]

  • Incubation: Seal the vessel and mix gently at room temperature for 2-3 hours . Periodic swirling ensures the resin remains suspended.

  • Filtration: After the reaction is complete, filter the TFA solution containing the cleaved peptide into a clean collection tube. Wash the resin twice with a small volume (e.g., 1 mL) of fresh TFA and combine the filtrates.

  • Precipitation: Place a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the collected TFA filtrate) in an ice bath. Add the TFA filtrate dropwise to the cold ether while gently swirling. A white precipitate of the crude peptide should form.[14]

  • Incubation for Precipitation: Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation: Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes). Carefully decant and discard the ether supernatant.

  • Washing: Wash the peptide pellet twice by resuspending it in fresh cold ether and repeating the centrifugation step. This removes residual scavengers and organic impurities.

  • Drying: After the final wash, dry the crude peptide pellet under a high vacuum to remove all traces of ether.

  • Analysis: The resulting white solid is the crude peptide. Analyze its identity and purity using HPLC and Mass Spectrometry.

Visualizations

Diagram 1: Peptide Cleavage Workflow

This diagram illustrates the step-by-step process from the prepared peptide-resin to the final crude peptide ready for analysis.

Resin Dried Peptide-Resin Wash Wash with DCM Resin->Wash Cleavage Add Cocktail & React (2-3 hours) Wash->Cleavage PrepareCocktail Prepare Cleavage Cocktail (TFA/TIS/H₂O) PrepareCocktail->Cleavage Filter Filter & Collect Filtrate Cleavage->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Isolate Centrifuge & Wash Pellet Precipitate->Isolate Dry Dry Under Vacuum Isolate->Dry CrudePeptide Crude Peptide for Analysis Dry->CrudePeptide

Caption: Workflow for peptide cleavage from solid-phase resin.

Diagram 2: Troubleshooting Logic for Low Cleavage Yield

This decision tree provides a logical path for troubleshooting common causes of low peptide yield during the cleavage process.

Start Low Cleavage Yield Observed CheckTime Was cleavage time 2-3 hours? Start->CheckTime CheckCocktail Was cocktail fresh? (TFA/TIS/H₂O) CheckTime->CheckCocktail Yes Action_Extend Action: Extend time to 4 hrs & re-cleave CheckTime->Action_Extend No CheckPrecipitation Did a precipitate form in ether? CheckCocktail->CheckPrecipitation Yes Action_Reagent Action: Use fresh TFA/scavengers & re-cleave CheckCocktail->Action_Reagent No Action_Precip Action: Concentrate TFA, use more cold ether, incubate at -20°C CheckPrecipitation->Action_Precip No / Little Result_Fail Problem may be in synthesis, not cleavage. Analyze resin. CheckPrecipitation->Result_Fail Yes Result_OK Yield likely improved Action_Extend->Result_OK Action_Reagent->Result_OK Action_Precip->Result_OK

Caption: Decision tree for troubleshooting low peptide cleavage yield.

References

Technical Support Center: Troubleshooting Side Reactions in Fmoc-Tetrapeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during Fmoc-solid phase peptide synthesis (SPPS) of tetrapeptides.

Aspartimide Formation

Aspartimide formation is a significant side reaction that can occur during Fmoc-SPPS, particularly in peptides containing aspartic acid (Asp). This intramolecular cyclization leads to the formation of a succinimide ring, which can then undergo epimerization and hydrolysis to yield a mixture of α- and β-aspartyl peptides, as well as piperidide adducts.[1][2] These byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic behavior.[1]

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

A1: Aspartimide formation is an intramolecular side reaction involving the side chain of an aspartic acid residue. The backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide ring.[2] This is problematic because the aspartimide intermediate can lead to several undesired byproducts, including racemization of the aspartyl residue and the formation of β-peptides through nucleophilic attack by piperidine or water.[1][2] These impurities can be challenging to remove and may compromise the purity and biological activity of the final peptide.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: Sequences with an Asp residue followed by a sterically unhindered amino acid are particularly prone to aspartimide formation. The Asp-Gly motif is notoriously problematic due to the lack of steric hindrance from the glycine residue.[2] Other susceptible sequences include Asp-Asn, Asp-Ser, and Asp-Ala.[3]

Q3: How can I detect aspartimide formation in my crude peptide?

A3: Aspartimide formation itself is a mass-neutral side reaction, making it undetectable by mass spectrometry alone.[4] However, the subsequent reaction of the aspartimide with piperidine from the deprotection solution forms piperidide adducts, which will have a mass increase of +84 Da. The presence of peaks corresponding to [M+84] in the mass spectrum is a strong indicator of aspartimide formation. Additionally, the resulting α- and β-aspartyl peptides and their epimers can often be observed as closely eluting peaks in the HPLC chromatogram of the crude peptide.

Q4: What strategies can I employ to minimize aspartimide formation?

A4: Several strategies can be used to suppress aspartimide formation:

  • Use of specialized protecting groups: Employing sterically hindered protecting groups on the Asp side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), can physically block the intramolecular cyclization.[4] The Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH building blocks have shown significant reduction in aspartimide formation.[1]

  • Modification of deprotection conditions: Adding an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce aspartimide formation.[4][5] Using a weaker base, such as piperazine instead of piperidine, has also been shown to be effective.[4][5]

  • Backbone protection: Introducing a protecting group on the backbone amide nitrogen of the residue following Asp can prevent the initial cyclization. The 2-hydroxy-4-methoxybenzyl (Hmb) group is commonly used for this purpose.[6]

Quantitative Data on Aspartimide Formation

The following table summarizes the effectiveness of different strategies in reducing aspartimide formation in a model peptide (VKDGYI).

Asp Protecting GroupDeprotection ConditionsAspartimide Formation (% per cycle)Reference
Fmoc-Asp(OtBu)-OH20% Piperidine/DMFHigh (not specified)[1]
Fmoc-Asp(OMpe)-OH20% Piperidine/DMFReduced[1]
Fmoc-Asp(OBno)-OH20% Piperidine/DMF0.1[1]
Fmoc-Asp(OtBu)-OH20% Piperidine/DMF + 0.1M HOBtSignificantly Reduced[4]
Fmoc-Asp(OtBu)-OH20% Piperazine/DMFReduced[4]
Experimental Protocols

Protocol 1: Fmoc Deprotection with HOBt Additive

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Dissolve HOBt in the piperidine/DMF solution to a final concentration of 0.1 M.

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.

  • Allow the deprotection reaction to proceed for the desired time (e.g., 2 x 10 minutes).

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Using Fmoc-Asp(OMpe)-OH

  • During the coupling step for the aspartic acid residue, use Fmoc-Asp(OMpe)-OH instead of the standard Fmoc-Asp(OtBu)-OH.

  • Follow your standard coupling protocol (e.g., using HBTU/DIPEA or HATU/DIPEA).

  • Subsequent deprotection and coupling steps can be carried out using standard procedures.

Diagrams

Aspartimide_Formation Peptide Peptide with Asp(OtBu) Intermediate Deprotonated Backbone Amide Peptide->Intermediate Deprotection Piperidine (Base) Aspartimide Aspartimide Intermediate Intermediate->Aspartimide Intramolecular Attack Piperidide α- and β-Piperidide Adducts Aspartimide->Piperidide Piperidine Attack Hydrolysis α- and β-Aspartyl Peptides (Racemized) Aspartimide->Hydrolysis Water Attack DKP_Formation DipeptidylResin H-AA2-AA1-Resin DKP Diketopiperazine (Cleaved) DipeptidylResin->DKP Intramolecular Attack Resin Resin-OH Racemization_Mitigation Start Fmoc-AA-OH (L-isomer) Activated Activated Fmoc-AA-OX Start->Activated Enolate Enolate Intermediate (Achiral) Activated->Enolate α-proton abstraction L_Peptide Desired L-Peptide Enolate->L_Peptide Protonation D_Peptide D-Peptide (Epimer) Enolate->D_Peptide Protonation Base Base (e.g., DIPEA) CouplingReagent Coupling Reagent (e.g., HATU) Troubleshooting_Workflow Start Peptide Synthesis Step (Coupling or Deprotection) Check Monitor Reaction (e.g., Kaiser Test) Start->Check Complete Reaction Complete Check->Complete Negative Incomplete Reaction Incomplete Check->Incomplete Positive Proceed Proceed to Next Step Complete->Proceed Troubleshoot Troubleshooting Steps Incomplete->Troubleshoot DoubleCouple Double Couple/ Deprotect Troubleshoot->DoubleCouple ChangeSolvent Change Solvent (e.g., to NMP) Troubleshoot->ChangeSolvent Capping Cap Unreacted Amines Troubleshoot->Capping DoubleCouple->Check ChangeSolvent->Check Capping->Proceed

References

Fmoc-Ala-Glu-Gln-Lys-NH2 stability in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of the tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2 in various buffer systems commonly used in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH of the buffer: The pH is a critical factor, influencing the rates of several degradation pathways.[1][2]

  • Buffer composition: The type of buffer salts can impact stability.

  • Temperature: Higher temperatures generally accelerate degradation reactions.[2]

  • Storage duration: The longer the peptide is in solution, the greater the extent of degradation.

  • Presence of enzymes: If the buffer is not sterile, proteases can enzymatically degrade the peptide.

  • Freeze-thaw cycles: Repeated freezing and thawing can degrade the peptide and should be avoided.

Q2: What are the main degradation pathways for this compound?

A2: The primary chemical degradation pathways for this peptide are:

  • Deamidation of the Glutamine (Gln) residue: The side chain amide of glutamine can be hydrolyzed to a carboxylic acid, forming glutamic acid. This reaction is typically catalyzed by acidic or basic conditions.[3][4] While the deamidation of glutamine is generally slower than that of asparagine, it is a significant degradation route.[3][4]

  • Hydrolysis of the peptide bonds: The amide bonds of the peptide backbone can be hydrolyzed, leading to fragmentation of the peptide. This is more likely to occur at extreme pH values.

  • Degradation of the C-terminal amide: The C-terminal amide can also be hydrolyzed to a carboxylic acid, although this is generally a slower process compared to deamidation under typical conditions.

  • Fmoc group instability: While generally stable under acidic and neutral conditions, the Fmoc group is labile to bases.[5][6] Exposure to alkaline pH (>8) can lead to its cleavage.

Q3: How should I store this compound solutions to maximize stability?

A3: For optimal stability, solutions of this compound should be:

  • Stored at -20°C or -80°C.

  • Aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.

  • Prepared in a buffer with a pH between 5.0 and 7.0 , as this range is generally optimal for the stability of peptides containing glutamine.[7]

  • Filtered through a sterile filter (0.22 µm) to remove any potential microbial contamination.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of peptide concentration over time Degradation of the peptide due to chemical instability (e.g., deamidation, hydrolysis).Store the peptide solution at a lower temperature (-80°C). Prepare fresh solutions more frequently. Optimize the buffer pH to be in the range of 5.0-7.0.
Appearance of new peaks in HPLC analysis Formation of degradation products.Characterize the new peaks using mass spectrometry to identify the degradation products. This will help in understanding the primary degradation pathway and optimizing the formulation to mitigate it.
Precipitation of the peptide from solution Poor solubility of the peptide or its degradation products in the chosen buffer. Aggregation of the peptide.Test different buffer systems or adjust the ionic strength of the buffer. Consider the use of solubility-enhancing excipients, but be aware that they may impact stability.
Inconsistent experimental results Instability of the peptide in the experimental buffer, leading to varying concentrations of the active peptide.Perform a stability study of the peptide in your specific experimental buffer and at the working temperature to understand its stability profile. Prepare fresh peptide solutions for each experiment.

Estimated Stability of this compound in Different Buffers

Disclaimer: The following table provides an estimated stability profile based on general knowledge of peptide chemistry. Specific stability testing for this compound is required for precise quantitative data.

Buffer System pH Range Estimated Stability at 4°C (t½) Potential Issues
Phosphate-Buffered Saline (PBS) 7.0 - 7.4Weeks to monthsRelatively stable, but the slightly alkaline pH may slowly promote deamidation of Gln over extended periods.
Tris-HCl 7.0 - 9.0Days to weeksThe primary amine in Tris can potentially interact with the peptide. At pH values above 8, the Fmoc group may become labile.[5][6]
Citrate Buffer 3.0 - 6.2Weeks to monthsGenerally a good choice for peptide stability, especially in the acidic to neutral pH range. Offers good stability against deamidation at lower pH.
Acetate Buffer 3.6 - 5.6MonthsOften provides good stability for peptides, minimizing base-catalyzed degradation pathways.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent peptide and separating it from its degradation products.

1. HPLC System and Column:

  • A standard HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

3. Gradient Elution:

  • A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point. The gradient should be optimized to achieve good separation between the parent peptide and any degradation products.

4. Detection:

  • UV detection at 214 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).

5. Sample Preparation:

  • Dissolve the peptide in the desired buffer at a known concentration (e.g., 1 mg/mL).

  • At specified time points, withdraw an aliquot, dilute it with Mobile Phase A to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.

Protocol for a Forced Degradation Study

Forced degradation studies are performed to intentionally degrade the peptide to identify potential degradation products and pathways.

1. Stress Conditions:

  • Acidic Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at room temperature for various time points (e.g., 1, 2, 4, 8 hours). Neutralize with HCl before HPLC analysis.

  • Oxidative Degradation: Incubate the peptide solution in 3% hydrogen peroxide at room temperature for various time points.

  • Thermal Stress: Incubate the peptide solution at elevated temperatures (e.g., 40°C, 60°C) for an extended period.

  • Photostability: Expose the peptide solution to light according to ICH guidelines.

2. Analysis:

  • Analyze the stressed samples by the stability-indicating HPLC method.

  • Use mass spectrometry (LC-MS) to identify the mass of the degradation products and elucidate their structures.

Visualizations

cluster_degradation Primary Degradation Pathway of this compound Parent This compound Deamidated Fmoc-Ala-Glu-Glu-Lys-NH2 (Deamidation Product) Parent->Deamidated H2O (pH, Temp) Hydrolyzed Peptide Fragments (Hydrolysis Products) Parent->Hydrolyzed H2O (extreme pH)

Caption: Primary degradation pathways of this compound.

cluster_workflow Experimental Workflow for Peptide Stability Assessment Prep Prepare Peptide Solution in Buffer Incubate Incubate at Defined Conditions (Temp, Time) Prep->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by Stability-Indicating HPLC-UV/MS Sample->Analyze Data Quantify Parent Peptide & Identify Degradants Analyze->Data

References

Technical Support Center: Synthesis of Glutamine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of glutamine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the specific challenges encountered during the synthesis of these peptides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of glutamine-containing peptides.

Issue 1: Low Coupling Efficiency and Peptide Purity

Symptoms:

  • Incomplete coupling reactions observed by positive Ninhydrin test.

  • Presence of deletion sequences in the final product detected by mass spectrometry.

  • Poor yield of the desired peptide.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor solubility of Fmoc-Gln-OH. 1. Use a side-chain protected glutamine derivative: Fmoc-Gln(Trt)-OH exhibits significantly better solubility in common solid-phase peptide synthesis (SPPS) solvents like dimethylformamide (DMF) compared to its unprotected counterpart.[1] 2. Optimize the solvent system: While DMF is standard, for particularly difficult sequences, consider using N-methylpyrrolidone (NMP), which has a higher polarity and can improve solvation.[2] Be aware that Fmoc-amino acids may show greater decomposition in NMP over extended periods.[2] For greener alternatives, solvent mixtures such as anisole/DMC have shown good swelling profiles for resins.[3]
Inefficient activation of the carboxylic acid. 1. Choose an appropriate coupling reagent: For glutamine, it is advisable to use phosphonium or uronium salt-based coupling reagents like HBTU, HATU, or PyBOP, as they are highly efficient and minimize side reactions.[4] Carbodiimide reagents like DCC or DIC can lead to the dehydration of the glutamine side chain to form a nitrile.[5] 2. Ensure appropriate stoichiometry: Use a 1.1 to 2-fold excess of the coupling reagent and the Fmoc-amino acid relative to the resin substitution.
Aggregation of the growing peptide chain. 1. Incorporate a side-chain protecting group: The trityl (Trt) group on Fmoc-Gln(Trt)-OH can help to disrupt interchain hydrogen bonding that leads to aggregation. 2. Use a "difficult sequence" protocol: This may involve using higher temperatures (microwave synthesis), stronger coupling reagents, or the incorporation of pseudoproline dipeptides to disrupt secondary structure formation.
Issue 2: Presence of an Unexpected -17 Da Peak in Mass Spectrometry

Symptoms:

  • A significant peak in the mass spectrum corresponding to the desired peptide mass minus 17 Da.

  • This is particularly prominent when glutamine is at the N-terminus of the peptide.

Possible Cause and Solutions:

Possible Cause Troubleshooting Steps
Pyroglutamate formation. 1. Couple the N-terminal glutamine last: If the sequence allows, synthesize the peptide with a different N-terminal amino acid and add the glutamine in the final coupling step. 2. Minimize exposure to basic conditions: While base-catalyzed pyroglutamate formation from N-terminal glutamine is generally slow, prolonged exposure to piperidine during Fmoc deprotection can contribute.[6] Use short deprotection times. 3. Use a side-chain protecting group: While the primary role of the Trt group is to prevent side-chain dehydration and improve solubility, its steric bulk can also hinder the cyclization reaction. 4. Post-synthesis enzymatic treatment: If pyroglutamate formation is unavoidable, the N-terminal pyroglutamyl residue can be removed using the enzyme pyroglutamate aminopeptidase.[7]
Issue 3: Presence of an Unexpected +1 Da Peak in Mass Spectrometry

Symptoms:

  • A peak in the mass spectrum corresponding to the desired peptide mass plus 1 Da.

  • This indicates the conversion of a neutral glutamine residue to a negatively charged glutamic acid.

Possible Cause and Solutions:

Possible Cause Troubleshooting Steps
Deamidation of the glutamine side chain. 1. Use a side-chain protecting group: Fmoc-Gln(Trt)-OH is highly recommended to prevent deamidation during synthesis. The trityl group shields the amide from hydrolysis. 2. Control pH during synthesis and purification: Avoid prolonged exposure to strongly acidic or basic conditions. Deamidation can occur during cleavage from the resin and during purification.[8] 3. Optimize coupling conditions: Use efficient coupling reagents to ensure rapid amide bond formation, minimizing the time the glutamine side chain is exposed to the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for using Fmoc-Gln(Trt)-OH over Fmoc-Gln-OH?

A1: The primary reasons are to improve solubility and prevent side reactions. Fmoc-Gln-OH is poorly soluble in common SPPS solvents like DMF, which can lead to incomplete coupling. The trityl (Trt) protecting group on the side chain of Fmoc-Gln(Trt)-OH significantly enhances its solubility.[1] Additionally, the Trt group protects the side-chain amide from dehydration to a nitrile, which can occur with carbodiimide-based coupling reagents, and from deamidation to glutamic acid.

Q2: How can I prevent pyroglutamate formation when my peptide has an N-terminal glutamine?

A2: Pyroglutamate formation is a common challenge with N-terminal glutamine residues. To minimize this, you can:

  • Use Fmoc-Gln(Trt)-OH for the N-terminal residue.

  • Keep the final cleavage and deprotection steps under strongly acidic conditions, as weak acids can catalyze this cyclization.

  • Minimize the time the N-terminal glutamine is deprotected before the next coupling or cleavage.

  • If the peptide is synthesized in fragments, ensure the glutamine-containing fragment is not at the N-terminus during intermediate deprotection steps.

Q3: Which coupling reagent is best for glutamine-containing peptides?

A3: It is highly recommended to use phosphonium or uronium/aminium salt-based coupling reagents such as PyBOP, HBTU, or HATU. These reagents are highly efficient and generally have a lower risk of causing side reactions with the glutamine side chain compared to carbodiimide reagents like DCC or DIC.[4] DEPBT is particularly recommended for coupling Fmoc-His(Trt)-OH to minimize racemization, a principle that can be extended to other sensitive couplings.[4]

Q4: My glutamine-rich peptide is aggregating during synthesis. What can I do?

A4: Aggregation is a significant challenge with glutamine-rich sequences. To mitigate this:

  • Always use Fmoc-Gln(Trt)-OH to disrupt inter-chain hydrogen bonding.

  • Consider using a higher-swelling resin to increase the distance between peptide chains.

  • Employ "difficult sequence" protocols, which may include microwave-assisted synthesis to provide energy to break up aggregates, or the use of chaotropic salts.

  • Incorporate pseudoproline dipeptides at strategic locations in your sequence to disrupt the formation of secondary structures that can lead to aggregation.

Q5: How do I remove the trityl (Trt) protecting group from the glutamine side chain?

A5: The trityl group is labile to acid and is typically removed simultaneously with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail.[1] A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).

Data and Protocols

Solubility of Fmoc-Gln(Trt)-OH in Various Solvents

The solubility of the protected amino acid is crucial for efficient coupling. The following table summarizes the solubility of Fmoc-Gln(Trt)-OH at a concentration of 0.2 M in different solvents.

SolventSolubilityReference
AnisoleInsoluble[3]
Propyl AcetateInsoluble[3]
Diethyl CarbonateInsoluble[3]
TolueneInsoluble[3]
Ethyl AcetateInsoluble[3]
Dimethylformamide (DMF)Soluble[1]
N-Methylpyrrolidone (NMP)Soluble[2]
Dichloromethane (DCM)Soluble[2]

This table is based on data from studies investigating greener solvent alternatives and standard peptide synthesis solvents. "Soluble" indicates that the compound dissolved at the specified concentration, while "Insoluble" indicates it did not.

Experimental Protocols

This protocol describes a standard manual coupling procedure for incorporating Fmoc-Gln(Trt)-OH into a peptide sequence on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Gln(Trt)-OH

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard piperidine/DMF solution and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 1.5 equivalents of Fmoc-Gln(Trt)-OH and 1.45 equivalents of PyBOP in DMF. Add 3 equivalents of DIPEA to the solution. Allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the peptide-resin.

  • Mixing: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next deprotection step.

This protocol outlines a strategy to minimize pyroglutamate formation when glutamine is the N-terminal residue.

Materials:

  • Completed peptide-resin with N-terminal Fmoc-Gln(Trt)-OH

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIPS))

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection: After the final coupling of Fmoc-Gln(Trt)-OH, perform the standard Fmoc deprotection with 20% piperidine in DMF. To minimize the duration of base exposure, use a shorter deprotection time (e.g., 2 x 5 minutes).

  • Thorough Washing: Immediately after deprotection, thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Drying the Resin: Dry the peptide-resin under vacuum for at least 1 hour before cleavage.

  • Cleavage and Deprotection:

    • Add the cold TFA cleavage cocktail to the dried resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature. The strong acid environment of the cleavage cocktail will remove the Trt group and other side-chain protecting groups, and cleave the peptide from the resin.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Visualizations

Troubleshooting Workflow for Glutamine Peptide Synthesis

troubleshooting_workflow start Start Synthesis problem Problem Encountered? start->problem low_purity Low Purity / Low Yield problem->low_purity Yes mass_minus_17 Mass -17 Da problem->mass_minus_17 Yes mass_plus_1 Mass +1 Da problem->mass_plus_1 Yes aggregation Aggregation problem->aggregation Yes end Successful Synthesis problem->end No sol_solubility Use Fmoc-Gln(Trt)-OH Optimize Solvent low_purity->sol_solubility sol_coupling Use Uronium/Phosphonium Coupling Reagent low_purity->sol_coupling sol_pyro Minimize Base Exposure Use Strong Acid Cleavage mass_minus_17->sol_pyro sol_deamidation Use Fmoc-Gln(Trt)-OH Control pH mass_plus_1->sol_deamidation sol_aggregation Use Fmoc-Gln(Trt)-OH Difficult Sequence Protocol aggregation->sol_aggregation sol_solubility->end sol_coupling->end sol_pyro->end sol_deamidation->end sol_aggregation->end

Caption: Troubleshooting workflow for common issues in glutamine peptide synthesis.

Key Side Reactions of Glutamine in Peptide Synthesis

glutamine_side_reactions cluster_reactions Side Reactions Gln Glutamine Residue H₂N-CO-CH₂-CH₂- PyroGlu Pyroglutamate (-17 Da) Gln->PyroGlu N-terminal Cyclization Nitrile Nitrile (-18 Da) Gln->Nitrile Dehydration (e.g., with DCC) Glu Glutamic Acid (+1 Da) Gln->Glu Deamidation (Hydrolysis)

Caption: Major side reactions of glutamine during peptide synthesis.

Experimental Workflow for Coupling Fmoc-Gln(Trt)-OH

coupling_workflow start Start: Fmoc-Deprotected Peptide-Resin prepare_reagents Prepare Fmoc-Gln(Trt)-OH, PyBOP, and DIPEA in DMF start->prepare_reagents preactivate Pre-activate for 5 min prepare_reagents->preactivate add_to_resin Add Activated Mix to Resin preactivate->add_to_resin couple Couple for 1-2 hours add_to_resin->couple monitor Monitor with Ninhydrin Test couple->monitor monitor->couple Positive wash Wash Resin monitor->wash Negative end End: Coupled Peptide-Resin wash->end

Caption: Workflow for coupling Fmoc-Gln(Trt)-OH using PyBOP.

References

Validation & Comparative

Validating Fmoc-Ala-Glu-Gln-Lys-NH2 as a Negative Control in δ-Secretase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the study of neurodegenerative diseases, particularly Alzheimer's disease, the enzymatic activity of δ-secretase (also known as asparagine endopeptidase or AEP) is a key area of investigation. This enzyme is responsible for the cleavage of several proteins implicated in disease pathogenesis, including the Netrin-1 receptor UNC5C. To validate novel inhibitors of δ-secretase, it is crucial to employ appropriate negative controls to ensure the specificity of the observed effects. This guide provides a comparative analysis of Fmoc-Ala-Glu-Gln-Lys-NH2 (Fmoc-AEQK-NH2) as a negative control against its active counterpart, Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2), a known δ-secretase inhibitor.

The core difference between these two tetrapeptides lies in a single amino acid substitution: the asparagine (Asn) in the active inhibitor is replaced by glutamine (Gln) in the negative control. This subtle change is critical, as the catalytic activity of δ-secretase is highly specific for cleaving peptide bonds C-terminal to asparagine residues. By substituting asparagine with the structurally similar but non-cleavable glutamine, Fmoc-AEQK-NH2 is rendered inactive against δ-secretase.

Comparative Efficacy in UNC5C Cleavage Inhibition

Experimental data demonstrates the differential effects of Fmoc-AENK-NH2 and Fmoc-AEQK-NH2 on the δ-secretase-mediated cleavage of the UNC5C receptor. In vitro cleavage assays using brain lysates show that while the active peptide, Fmoc-AENK-NH2, effectively blocks the proteolysis of UNC5C, the glutamine-substituted peptide, Fmoc-AEQK-NH2, exhibits no inhibitory activity.[1] This is visually represented by the persistence of cleaved UNC5C fragments in the presence of Fmoc-AEQK-NH2, similar to untreated controls.

Quantitative Analysis of δ-Secretase Inhibition
CompoundConcentrationδ-Secretase Activity (Relative Fluorescence Units)Inhibition
Control (Vehicle)-~100%No
Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK)10 µMSignificantly ReducedYes
This compound (AEQK)10 µMNo Significant ReductionNo

This table summarizes findings that show Fmoc-AENK-NH2 significantly inhibits δ-secretase activity, whereas Fmoc-AEQK-NH2 has no effect.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving UNC5C and δ-secretase, and the experimental workflow used to validate the inhibitory peptides.

UNC5C_Cleavage_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Netrin1 Netrin1 UNC5C UNC5C Netrin1->UNC5C Binds dSecretase δ-Secretase (AEP) (Active) Cleaved_UNC5C Cleaved UNC5C Fragments dSecretase->Cleaved_UNC5C Cleaves UNC5C at Asparagine (N) Apoptosis Apoptosis Cleaved_UNC5C->Apoptosis Promotes Netrin1_Deficiency Netrin-1 Deficiency Netrin1_Deficiency->dSecretase Activates

UNC5C cleavage by δ-secretase signaling pathway.

Experimental_Workflow Start Start: In Vitro Assay Incubation Incubate HA-UNC5C with Brain Lysates (pH 6.0) Start->Incubation Treatments Add Peptides Incubation->Treatments AENK Fmoc-AENK-NH2 (Active Inhibitor) Treatments->AENK AEQK Fmoc-AEQK-NH2 (Negative Control) Treatments->AEQK Analysis Analysis AENK->Analysis AEQK->Analysis WB Western Blot for UNC5C Cleavage Analysis->WB ActivityAssay Fluorometric δ-Secretase Activity Assay Analysis->ActivityAssay

Workflow for testing peptide inhibition of UNC5C cleavage.

Experimental Protocols

The following protocols are based on methodologies described in the literature for assessing δ-secretase activity and its inhibition.[1]

In Vitro UNC5C Cleavage Assay
  • Preparation of Lysates: Brain tissues from wild-type mice are homogenized in a suitable buffer. The protein concentration is determined using a standard protein assay.

  • Reaction Setup: Hemagglutinin-tagged UNC5C (HA-UNC5C) is incubated with the brain lysates in a buffer adjusted to an acidic pH of 6.0 to ensure the activation of δ-secretase.

  • Inhibitor Treatment: The reaction mixtures are treated with either Fmoc-AENK-NH2 (active inhibitor) or Fmoc-AEQK-NH2 (negative control) at a final concentration of 10 µM. A vehicle control is also included.

  • Incubation: The reactions are incubated at 37°C for 45 minutes.

  • Analysis by Western Blot: The reaction is stopped, and the samples are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-HA antibody to detect full-length and cleaved fragments of UNC5C.

δ-Secretase Activity Assay
  • Reaction Mixture: A fluorogenic δ-secretase substrate, such as Ala-Ala-Asn-AMC, is used.

  • Assay Conditions: The assay is performed in a 96-well plate format. Brain lysates are pre-incubated with the test peptides (Fmoc-AENK-NH2 or Fmoc-AEQK-NH2) or vehicle control.

  • Fluorescence Measurement: The substrate is added to initiate the reaction. The release of the fluorescent AMC group is measured kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in a fluorescence plate reader at 37°C for 1 hour.

  • Data Analysis: The activity of δ-secretase is expressed as the change in relative fluorescence units (RFU) over time.

Conclusion

The experimental evidence strongly supports the use of this compound as a valid negative control for studies involving the δ-secretase inhibitor Fmoc-Ala-Glu-Asn-Lys-NH2. The single substitution of asparagine with glutamine effectively abrogates the inhibitory activity of the peptide, demonstrating the high specificity of δ-secretase for its substrate. Researchers can confidently employ Fmoc-AEQK-NH2 to differentiate between specific inhibition of δ-secretase and any potential off-target or non-specific effects of the active peptide in their experimental systems.

References

A Comparative Analysis of Fmoc-AEQK-NH2 and Fmoc-AENK-NH2 in the Context of Asparagine Endopeptidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of two closely related tetrapeptides, Fmoc-AEQK-NH2 and Fmoc-AENK-NH2. The primary distinction lies in their profound difference in biological activity, with Fmoc-AENK-NH2 acting as a potent inhibitor of asparagine endopeptidase (AEP), a key enzyme implicated in neurodegenerative diseases, while Fmoc-AEQK-NH2 serves as an inactive control.

This guide presents a side-by-side comparison of their physicochemical properties, a detailed overview of their differential biological activities supported by experimental context, and comprehensive protocols for their synthesis and use in inhibitory assays.

Physicochemical Properties: A Subtle Structural Difference

The only structural difference between Fmoc-AEQK-NH2 and Fmoc-AENK-NH2 is the substitution of a glutamine (Q) residue with an asparagine (N) residue. This seemingly minor change has significant implications for their biological function, yet results in only subtle differences in their predicted physicochemical properties.

PropertyFmoc-AEQK-NH2 (Predicted)Fmoc-AENK-NH2 (Predicted)
Molecular Formula C₄₃H₅₄N₆O₁₀C₄₂H₅₁N₇O₉
Molecular Weight 830.93 g/mol 813.91 g/mol
Isoelectric Point (pI) 6.486.48
Net Charge at pH 7 00

Note: The physicochemical properties listed above are predicted using computational tools and have not been experimentally verified in the cited literature.

Biological Activity: A Tale of Two Peptides in Neurodegeneration Research

The most significant distinction between Fmoc-AEQK-NH2 and Fmoc-AENK-NH2 lies in their interaction with asparagine endopeptidase (AEP), a cysteine protease.

Fmoc-AENK-NH2: A Selective AEP Inhibitor

Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2) has been identified as a selective inhibitor of asparagine endopeptidase (AEP).[1] AEP, also known as δ-secretase, is a lysosomal enzyme that exhibits optimal activity under acidic conditions (around pH 6.0).[1][2] This enzyme plays a crucial role in the cleavage of specific proteins at the C-terminal side of asparagine residues.

Two key substrates of AEP with implications for neurodegenerative diseases are:

  • UNC5C: A netrin-1 receptor, the cleavage of which by AEP is linked to neurodegeneration in Alzheimer's and Parkinson's diseases.[1][3] AEP cleaves UNC5C at asparagine residues N467 and N547.[1]

  • Amyloid Precursor Protein (APP): AEP-mediated cleavage of APP is a step in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[3]

By inhibiting AEP, Fmoc-AENK-NH2 can block the proteolytic processing of these substrates, thereby presenting a potential therapeutic avenue for neurodegenerative disorders.

Fmoc-AEQK-NH2: The Inactive Control

In stark contrast, Fmoc-Ala-Glu-Gln-Lys-NH2 (Fmoc-AEQK-NH2) serves as an inactive control in studies investigating AEP inhibition.[1] The substitution of asparagine (N) with its close structural analog, glutamine (Q), which has a side chain that is one methylene group longer, is sufficient to abolish its inhibitory activity against AEP. This highlights the high specificity of the AEP active site for asparagine residues. Experimental studies have shown that while Fmoc-AENK-NH2 effectively blocks the proteolysis of UNC5C, Fmoc-AEQK-NH2 has no effect on this process.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-AEQK-NH2 and Fmoc-AENK-NH2

This protocol outlines the manual synthesis of C-terminal amide peptides using Fmoc chemistry.

1. Resin Preparation:

  • Start with a Rink Amide resin, which is suitable for the synthesis of peptide amides.

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc group.

3. Amino Acid Coupling:

  • Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) by dissolving it in DMF with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA).

  • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the completion of the coupling reaction using a ninhydrin test.

  • Wash the resin extensively with DMF.

4. Chain Elongation:

  • Repeat the Fmoc deprotection (step 2) and amino acid coupling (step 3) steps for the subsequent amino acids in the sequence (Fmoc-Gln(Trt)-OH or Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH).

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the cleaved peptide in cold diethyl ether.

6. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro AEP Cleavage Assay

This protocol is used to assess the inhibitory activity of Fmoc-AENK-NH2 and the lack thereof by Fmoc-AEQK-NH2.

1. Substrate Preparation:

  • Prepare a solution of the AEP substrate (e.g., purified recombinant UNC5C or APP protein, or a fluorogenic AEP substrate like Z-Ala-Ala-Asn-AMC).

2. Enzyme Activation:

  • Use a source of active AEP, such as recombinant human AEP or brain lysates from wild-type mice.

  • The assay is typically performed in an acidic buffer (e.g., 50 mM sodium citrate, pH 6.0) to ensure optimal AEP activity.[1][2]

3. Inhibition Assay:

  • Pre-incubate the active AEP with the test peptide (Fmoc-AENK-NH2 or Fmoc-AEQK-NH2) at various concentrations for a specified period.

  • Initiate the cleavage reaction by adding the AEP substrate.

  • Incubate the reaction mixture at 37°C for a defined time.

4. Detection of Cleavage:

  • For protein substrates (UNC5C, APP): Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the cleavage products by Western blotting using antibodies specific to the substrate or its cleavage fragments.[1]

  • For fluorogenic substrates: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of cleaved substrate.

5. Data Analysis:

  • For protein substrates, a reduction in the intensity of the full-length protein band and the appearance of cleavage fragment bands in the presence of AEP, and the prevention of this by Fmoc-AENK-NH2 but not Fmoc-AEQK-NH2, demonstrates inhibitory activity.

  • For fluorogenic substrates, calculate the rate of reaction and determine the IC50 value for the inhibitor.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

AEP_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space (Lysosome) Netrin-1 Netrin-1 UNC5C UNC5C Netrin-1->UNC5C binds AEP AEP (δ-secretase) (active at pH 6.0) UNC5C_cleaved UNC5C fragments (N467, N547) APP APP APP_cleaved APP fragments AEP->UNC5C cleaves AEP->APP cleaves Neurodegeneration Neurodegeneration UNC5C_cleaved->Neurodegeneration promotes Abeta Amyloid-β APP_cleaved->Abeta leads to Abeta->Neurodegeneration contributes to Fmoc_AENK Fmoc-AENK-NH2 Fmoc_AENK->AEP inhibits

Caption: AEP-mediated cleavage of UNC5C and APP in neurodegeneration.

Experimental_Workflow cluster_Synthesis Peptide Synthesis cluster_Assay AEP Inhibition Assay Resin Rink Amide Resin Coupling Fmoc Amino Acid Coupling Cycles Resin->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Peptide_A Fmoc-AEQK-NH2 Purification->Peptide_A Peptide_B Fmoc-AENK-NH2 Purification->Peptide_B Incubation Incubation with Peptides Peptide_A->Incubation Peptide_B->Incubation AEP_prep Active AEP (pH 6.0) AEP_prep->Incubation Substrate_prep Substrate (UNC5C/APP) Substrate_prep->Incubation Analysis Western Blot Analysis Incubation->Analysis Result_A Cleavage Observed (No Inhibition) Analysis->Result_A Result_B No Cleavage (Inhibition) Analysis->Result_B

Caption: Workflow for synthesis and inhibitory testing of peptides.

References

A Comparative Guide: Fmoc-Ala-Glu-Gln-Lys-NH2 versus its Scrambled Peptide Control in Asparagine Endopeptidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the validity and interpretation of experimental data. This guide provides a detailed comparison of the tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2 (Fmoc-AEQK-NH2) and its biologically active counterpart, Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2), in the context of asparagine endopeptidase (AEP) inhibition.

Fmoc-Ala-Glu-Asn-Lys-NH2 is a known inhibitor of asparagine endopeptidase (AEP), a cysteine protease implicated in various physiological and pathological processes, including neurodegenerative diseases.[1][2] In contrast, this compound serves as a critical negative control in experiments investigating AEP activity. The subtle yet crucial difference in their sequences—the substitution of asparagine (Asn) with glutamine (Gln)—renders Fmoc-AEQK-NH2 inactive as an AEP inhibitor. This comparison guide will delve into the experimental evidence supporting this functional divergence, provide detailed experimental protocols for assessing AEP inhibition, and visualize the relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Analysis

The primary distinction between Fmoc-AENK-NH2 and Fmoc-AEQK-NH2 lies in their ability to inhibit the enzymatic activity of AEP. While Fmoc-AENK-NH2 effectively blocks the proteolytic cleavage of AEP substrates, Fmoc-AEQK-NH2 demonstrates no significant inhibitory effect. This has been experimentally validated in studies investigating the cleavage of the UNC5C receptor, a substrate of AEP.

FeatureFmoc-Ala-Glu-Asn-Lys-NH2 (AENK)This compound (AEQK)
Primary Function Asparagine Endopeptidase (AEP) InhibitorInactive/Negative Control Peptide
Mechanism of Action Blocks the active site of AEP, preventing substrate cleavage.Does not bind to or inhibit the active site of AEP.
Effect on UNC5C Cleavage Prevents AEP-mediated cleavage of the UNC5C receptor.[1]Does not prevent AEP-mediated cleavage of the UNC5C receptor.[1]
Application Used to study the physiological and pathological roles of AEP.Used as a negative control to ensure the specificity of AEP inhibition by AENK.

The UNC5C Signaling Pathway and AEP Intervention

The Unc-5 Netrin Receptor C (UNC5C) is a dependence receptor that can induce apoptosis in the absence of its ligand, Netrin-1.[3] Asparagine endopeptidase plays a crucial role in this pro-apoptotic signaling cascade. Under conditions of Netrin-1 withdrawal, AEP becomes activated and cleaves UNC5C. This cleavage is a key step in initiating the downstream apoptotic pathway. The inhibitory peptide Fmoc-AENK-NH2 can block this cleavage event, thereby preventing the initiation of apoptosis. The scrambled control, Fmoc-AEQK-NH2, is unable to inhibit AEP and thus does not interfere with this signaling pathway.

UNC5C_Signaling_Pathway UNC5C Signaling Pathway and AEP Inhibition cluster_1 Intracellular Netrin-1->UNC5C AEP_inactive Inactive AEP Netrin-1->AEP_inactive Absence of Netrin-1 AEP_active Active AEP AEP_inactive->AEP_active Activation UNC5C_cleavage UNC5C Cleavage AEP_active->UNC5C_cleavage Cleaves Apoptosis Apoptosis UNC5C_cleavage->Apoptosis Initiates Fmoc-AENK-NH2 Fmoc-AENK-NH2 (Inhibitor) Fmoc-AENK-NH2->AEP_active Inhibits Fmoc-AEQK-NH2 Fmoc-AEQK-NH2 (Inactive Control) Fmoc-AEQK-NH2->AEP_active No Effect

Caption: UNC5C signaling pathway illustrating AEP's role in apoptosis and its inhibition.

Experimental Protocols: In Vitro AEP Cleavage Assay

To experimentally validate the differential activity of Fmoc-AENK-NH2 and Fmoc-AEQK-NH2, an in vitro AEP cleavage assay using UNC5C as a substrate can be performed.

Objective: To determine the inhibitory effect of Fmoc-AENK-NH2 and Fmoc-AEQK-NH2 on the AEP-mediated cleavage of UNC5C.

Materials:

  • Recombinant active AEP

  • Purified UNC5C protein (or a specific UNC5C fragment containing the AEP cleavage site)

  • Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK)

  • This compound (AEQK)

  • Assay Buffer: 50 mM sodium citrate, 0.1% CHAPS, 5 mM DTT, pH 5.5

  • SDS-PAGE gels and Western blot reagents

  • Anti-UNC5C antibody

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures as follows:

    • Control (No Inhibitor): Recombinant AEP, purified UNC5C, and assay buffer.

    • AENK Inhibition: Recombinant AEP, purified UNC5C, Fmoc-AENK-NH2, and assay buffer.

    • AEQK Control: Recombinant AEP, purified UNC5C, Fmoc-AEQK-NH2, and assay buffer.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the protein fragments by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with an anti-UNC5C antibody to detect both full-length and cleaved UNC5C fragments.

  • Data Analysis:

    • Visualize the protein bands using an appropriate detection method.

    • Compare the intensity of the cleaved UNC5C bands across the different conditions. A reduction in the cleaved band intensity in the presence of an inhibitor indicates successful inhibition of AEP activity.

Experimental_Workflow In Vitro AEP Cleavage Assay Workflow cluster_workflow In Vitro AEP Cleavage Assay Workflow start Start prepare_reagents Prepare Reagents: AEP, UNC5C, Peptides, Buffer start->prepare_reagents setup_reactions Set Up Reaction Mixtures: - Control (No Inhibitor) - + Fmoc-AENK-NH2 - + Fmoc-AEQK-NH2 prepare_reagents->setup_reactions incubation Incubate at 37°C setup_reactions->incubation terminate_reaction Terminate Reaction (Add SDS-PAGE Buffer & Boil) incubation->terminate_reaction sds_page SDS-PAGE terminate_reaction->sds_page western_blot Western Blot (Anti-UNC5C Antibody) sds_page->western_blot analysis Analyze Cleavage Products western_blot->analysis end End analysis->end

Caption: Workflow for the in vitro AEP cleavage assay.

Conclusion

The judicious use of controls is fundamental to robust scientific inquiry. In the study of asparagine endopeptidase, this compound serves as an indispensable inactive control for its active counterpart, Fmoc-Ala-Glu-Asn-Lys-NH2. Experimental evidence confirms that the substitution of asparagine with glutamine abrogates the inhibitory activity of the peptide against AEP. Researchers investigating the biological roles of AEP can confidently employ Fmoc-AEQK-NH2 to ensure that the observed effects of Fmoc-AENK-NH2 are specifically due to the inhibition of AEP and not a result of non-specific peptide interactions. This clear functional distinction, supported by the experimental framework provided, enables the rigorous and accurate elucidation of AEP's role in health and disease.

References

Assessing the Inactivity of Fmoc-AEQK-NH2 on Asparaginyl Endopeptidase (AEP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the peptide Fmoc-Ala-Glu-Gln-Lys-NH2 (Fmoc-AEQK-NH2) in the context of asparaginyl endopeptidase (AEP) activity. Based on the well-established substrate specificity of AEP, this document outlines the theoretical basis for the inactivity of Fmoc-AEQK-NH2 as an AEP substrate or inhibitor and contrasts its expected performance with known active compounds. Experimental protocols to validate this assessment are also provided.

Asparaginyl endopeptidase, also known as legumain, is a cysteine protease with a highly specific cleavage preference. It hydrolyzes peptide bonds exclusively at the C-terminal side of asparagine (Asn) residues.[1][2] Under certain acidic conditions, it can also cleave after aspartate (Asp) residues.[3] This stringent substrate requirement is a key determinant of its biological function and a critical consideration in the design of inhibitors and activity-based probes.

The peptide , Fmoc-AEQK-NH2, has the sequence Alanine-Glutamic acid-Glutamine-Lysine. Crucially, it lacks an asparagine or aspartate residue, the essential recognition motif for AEP. Therefore, it is predicted to be inactive as a substrate for AEP. Furthermore, without the prerequisite Asn or Asp residue, it is unlikely to function as a competitive inhibitor, as it would not be recognized and bound by the enzyme's active site.

Comparative Analysis of AEP Ligands

To understand the expected inactivity of Fmoc-AEQK-NH2, it is useful to compare it with molecules known to interact with AEP. The following table summarizes the key characteristics of Fmoc-AEQK-NH2 in relation to a known inhibitor and a common fluorogenic substrate.

CompoundSequence/StructureP1 ResidueExpected AEP Interaction
Fmoc-AEQK-NH2 This compoundGlutamine (Gln)Inactive (Lacks Asn/Asp at P1)
AENK (Inhibitor) Fmoc-Ala-Glu-Asn-Lys-NH2Asparagine (Asn) Competitive Inhibitor
Z-Ala-Ala-Asn-AMC (Substrate) Z-Ala-Ala-Asn-AMCAsparagine (Asn) Substrate (Cleaved by AEP)

Logical Framework for AEP Interaction

The decision process for AEP interaction with a peptide is straightforward and is primarily dictated by the presence of the P1 recognition residue.

aep_interaction start Peptide Sequence (e.g., Fmoc-AEQK-NH2) check_p1 Does the peptide contain an Asn or Asp residue? start->check_p1 inactive Inactive: No binding to AEP active site check_p1->inactive No active Active: Binds to AEP active site check_p1->active Yes substrate Substrate: Peptide is cleaved active->substrate inhibitor Inhibitor: Blocks AEP activity active->inhibitor aep_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents: - AEP Enzyme - Assay Buffer - Substrate (Z-AAN-AMC) - Fmoc-AEQK-NH2 - Controls plate_setup Plate Setup: Add Buffer, AEP, and Test/Control Compounds reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_start Add Substrate to Initiate Reaction pre_incubation->reaction_start read_fluorescence Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) reaction_start->read_fluorescence calculate_rates Calculate Reaction Rates read_fluorescence->calculate_rates compare Compare Rates: Test vs. Controls calculate_rates->compare conclusion Determine Activity/Inactivity compare->conclusion

References

Experimental Evidence Demonstrates Non-Inhibitory Activity of Fmoc-Ala-Glu-Gln-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New comparative analysis of experimental data confirms that the tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2 (Fmoc-AEQK-NH2) does not inhibit the activity of asparagine endopeptidase (AEP), also known as δ-secretase. This finding establishes the peptide as a reliable inactive control for studies involving the potent AEP inhibitor, Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2). The primary target of this inhibitory action is the AEP-mediated cleavage of the Netrin-1 receptor, UNC5C, a process implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The clear distinction in activity between Fmoc-AEQK-NH2 and its active counterpart, Fmoc-AENK-NH2, provides researchers with a critical tool for investigating the downstream effects of AEP inhibition. The non-inhibitory nature of Fmoc-AEQK-NH2 ensures that any observed biological effects in comparative studies can be confidently attributed to the specific inhibition of AEP by Fmoc-AENK-NH2.

Comparative Analysis of Inhibitory Activity

The inhibitory effects of Fmoc-AEQK-NH2 and Fmoc-AENK-NH2 on AEP-mediated cleavage of UNC5C have been qualitatively assessed through in vitro cleavage assays. The results are summarized in the table below.

CompoundTarget EnzymeSubstrateExperimental ObservationConclusion
This compound (Fmoc-AEQK-NH2) Asparagine Endopeptidase (AEP)UNC5C ReceptorNo reduction in UNC5C cleavage observed in the presence of the peptide.Non-inhibitory
Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2) Asparagine Endopeptidase (AEP)UNC5C ReceptorSignificant reduction or complete blockage of UNC5C cleavage observed in the presence of the peptide.[1][2]Inhibitory

Experimental Protocols

The following is a detailed methodology for the in vitro UNC5C cleavage assay used to assess the inhibitory potential of Fmoc-AEQK-NH2 and Fmoc-AENK-NH2.

In Vitro UNC5C Cleavage Assay

This assay evaluates the ability of AEP to cleave the UNC5C receptor in the presence and absence of test compounds.

I. Materials and Reagents:

  • HEK293 cells transfected with HA-tagged UNC5C (HA-UNC5C)

  • Brain lysates from wild-type (AEP+/+) and AEP knockout (AEP-/-) mice

  • Recombinant AEP (rAEP)

  • This compound (Fmoc-AEQK-NH2) stock solution

  • Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2) stock solution

  • Cell lysis buffer (e.g., RIPA buffer)

  • Assay buffer (pH 6.0 and pH 7.4)

  • SDS-PAGE gels and buffers

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-HA, anti-UNC5C

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein concentration assay kit (e.g., BCA)

II. Procedure:

  • Preparation of Cell Lysates: Culture and harvest HEK293 cells expressing HA-UNC5C. Lyse the cells in ice-cold lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant.

  • In Vitro Cleavage Reaction:

    • In separate microcentrifuge tubes, combine the HA-UNC5C-containing cell lysate with either AEP+/+ brain lysate or rAEP.

    • Prepare reactions at both pH 6.0 (optimal for AEP activity) and pH 7.4 (as a control for pH-dependent cleavage).

    • For inhibitor testing, pre-incubate the AEP-containing lysate with either Fmoc-AEQK-NH2 or Fmoc-AENK-NH2 at the desired concentration for a specified time before adding the HA-UNC5C substrate.

    • Incubate the reaction mixtures at 37°C for a designated period (e.g., 45 minutes).

  • Western Blot Analysis:

    • Stop the cleavage reaction by adding SDS-PAGE sample loading buffer and boiling the samples.

    • Separate the protein fragments by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the HA-tag or UNC5C to detect the full-length and cleaved fragments.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

III. Expected Results:

  • In the absence of inhibitors, at pH 6.0, the Western blot will show bands corresponding to cleaved fragments of UNC5C in the presence of AEP+/+ lysate or rAEP. At pH 7.4, minimal to no cleavage is expected.

  • In the presence of the AEP inhibitor Fmoc-AENK-NH2, the intensity of the cleaved UNC5C bands at pH 6.0 will be significantly reduced or absent.[1][2]

  • In the presence of the non-inhibitory control peptide Fmoc-AEQK-NH2, the intensity of the cleaved UNC5C bands at pH 6.0 will be comparable to the no-inhibitor control, demonstrating its lack of effect on AEP activity.[1][2]

Visualizing the Molecular Interactions and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathway and the workflow of the cleavage assay.

G cluster_pathway Netrin-1/UNC5C Signaling Pathway Netrin-1 Netrin-1 UNC5C UNC5C Netrin-1->UNC5C Binds to Neuronal Apoptosis Neuronal Apoptosis UNC5C->Neuronal Apoptosis Inhibits AEP AEP AEP->UNC5C Cleaves Cleaved UNC5C Cleaved UNC5C Cleaved UNC5C->Neuronal Apoptosis Promotes

Caption: Netrin-1/UNC5C signaling pathway and the role of AEP.

G cluster_workflow In Vitro UNC5C Cleavage Assay Workflow Start Start Prepare Lysates Prepare HA-UNC5C and AEP-containing lysates Start->Prepare Lysates Incubation Incubate lysates with/without peptides (Fmoc-AEQK-NH2 or Fmoc-AENK-NH2) Prepare Lysates->Incubation SDS-PAGE Separate proteins by SDS-PAGE Incubation->SDS-PAGE Western Blot Transfer to membrane and probe with antibodies SDS-PAGE->Western Blot Analysis Analyze UNC5C cleavage Western Blot->Analysis End End Analysis->End

Caption: Workflow of the in vitro UNC5C cleavage assay.

References

A Researcher's Guide to Statistical Analysis in Control Peptide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of experimental results is paramount. Control peptides are fundamental tools in ensuring the specificity and reliability of a host of biological assays. This guide provides a comparative overview of the statistical analyses applicable to common control peptide experiments, supported by detailed experimental protocols and data presentation, to aid in the robust interpretation of findings.

The Role of Control Peptides in Experimental Design

Control peptides are essential for validating the specificity of observed effects in an experiment. They help distinguish the biological activity of a target peptide from non-specific interactions or experimental artifacts. The choice of control is critical and depends on the experimental question.

  • Negative Controls: These peptides are designed to be inactive and establish a baseline. A common type is a scrambled peptide , which contains the same amino acids as the experimental peptide but in a randomized sequence. This control helps ensure that the observed effect is not due to the amino acid composition itself but to the specific sequence.

  • Positive Controls: These are peptides with a known biological activity, used to confirm that the experimental setup is functioning correctly. For instance, in a kinase assay, a known substrate peptide for the enzyme would serve as a positive control.

  • Competitive Peptides (Blocking Peptides): These are often the unmodified version of a modified peptide (e.g., the non-phosphorylated version of a phospho-peptide) or the immunizing peptide used to generate an antibody. They are used in competition assays to demonstrate the specificity of an antibody or a biological interaction.

  • Alanine Scanning Peptides: In this strategy, individual amino acid residues of a peptide are systematically replaced with alanine. This technique helps to identify the specific residues that are critical for the peptide's function or binding interaction.

Comparison of Statistical Approaches for Key Experiments

The appropriate statistical analysis depends on the experimental design and the type of data generated. Below is a comparison of statistical methods for three common peptide-based experiments.

Table 1: Statistical Analysis for Peptide Inhibition of Protein Phosphorylation (Western Blot)
Parameter Description Test Peptide Scrambled Control Peptide Vehicle Control Recommended Statistical Test
Normalized Signal Intensity Densitometry of the phosphorylated target protein band, normalized to a loading control (e.g., total protein or a housekeeping protein).0.250.951.0One-way ANOVA with post-hoc tests (e.g., Tukey's or Dunnett's) to compare the means of the three groups. A Student's t-test can be used for a direct comparison between the test peptide and the scrambled control.
p-value (vs. Vehicle) Statistical significance of the reduction in signal intensity compared to the vehicle control.< 0.01> 0.05 (n.s.)N/ACalculated from the chosen statistical test.
p-value (Test vs. Scrambled) Statistical significance of the difference between the test peptide and the scrambled control.< 0.01N/AN/ACalculated from the chosen statistical test.

n.s. = not significant

Table 2: Statistical Analysis for Competitive ELISA
Parameter Description Test Peptide (Competitor) Negative Control Peptide No Competitor Control Recommended Statistical Test
IC50 (Inhibitory Concentration 50%) The concentration of the peptide that inhibits 50% of the labeled peptide's binding.15 nM> 1000 nMN/ANon-linear regression (log(inhibitor) vs. response) to determine the IC50 value and its confidence interval for each peptide.
Signal (at a fixed concentration) Absorbance or fluorescence signal at a single, high concentration of competitor peptide.0.150.851.0One-way ANOVA with post-hoc tests to compare the signal between the different competitor conditions.
p-value (vs. No Competitor) Statistical significance of the signal reduction compared to the no competitor control.< 0.001> 0.05 (n.s.)N/ACalculated from the chosen statistical test.
Table 3: Statistical Analysis for In Vitro Kinase Assay with Alanine Scanning Peptides
Parameter Description Wild-Type Peptide Alanine Mutant 1 (R5A) Alanine Mutant 2 (L8A) Recommended Statistical Test
Kinase Activity (% of WT) Kinase activity measured (e.g., ATP consumption or substrate phosphorylation) relative to the wild-type peptide.100%15%95%One-way ANOVA with Dunnett's post-hoc test to compare each mutant to the wild-type control.
p-value (vs. WT) Statistical significance of the change in kinase activity compared to the wild-type peptide.N/A< 0.01> 0.05 (n.s.)Calculated from the chosen statistical test.

Experimental Protocols

Protocol 1: Peptide Inhibition of ERK Phosphorylation (Western Blot)
  • Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to 70-80% confluency. Starve cells in serum-free media for 12-16 hours. Pre-incubate cells with the test peptide (e.g., an ERK inhibitor peptide), a scrambled control peptide, or vehicle (e.g., DMSO) for 1 hour. Stimulate the cells with a known activator of the ERK pathway (e.g., EGF or PMA) for 10 minutes.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of the target protein (e.g., phospho-ERK) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to a loading control (e.g., total ERK or a housekeeping protein like GAPDH).[1][2][3]

Protocol 2: Competitive ELISA
  • Plate Coating: Coat a 96-well plate with a capture antibody or the target protein overnight at 4°C.[4][5]

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[4][5]

  • Competition Reaction: Prepare serial dilutions of the test peptide and a negative control peptide. In a separate plate or tubes, pre-incubate these peptides with a constant, limiting concentration of a labeled detection antibody or a labeled version of the peptide ligand.

  • Incubation: Transfer the pre-incubated mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add a substrate for the enzyme conjugate (if used) and measure the signal (absorbance or fluorescence) using a plate reader. The signal will be inversely proportional to the concentration of the competitor peptide in the sample.[4][5]

  • Data Analysis: Plot the signal as a function of the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50.[4][5]

Protocol 3: In Vitro Kinase Assay
  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase buffer, the peptide substrate (wild-type or alanine mutant), and the recombinant kinase enzyme.[6][7]

  • Initiate Reaction: Start the reaction by adding a mixture of ATP and MgCl2. For radiolabeled assays, [γ-32P]ATP is used. For non-radioactive assays, the reaction can be monitored by measuring ATP depletion or by using modified antibodies that recognize the phosphorylated substrate.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a predetermined time, ensuring the reaction is in the linear range.[7]

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for kinase reactions, or spotting the reaction mixture onto a P81 phosphocellulose paper for radiolabeled assays).

  • Quantification: For radiolabeled assays, wash the P81 paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, quantify the signal (e.g., luminescence for ATP depletion assays) using a plate reader.[6]

  • Data Analysis: Calculate the kinase activity for each peptide substrate and express it as a percentage of the activity observed with the wild-type peptide.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples using the DOT language for Graphviz.

G cluster_0 Cell Treatment cluster_1 Protein Analysis Cells Cells Pre-incubation Pre-incubation Cells->Pre-incubation Test Peptide / Scrambled Control / Vehicle Stimulation Stimulation Pre-incubation->Stimulation e.g., EGF Lysis Lysis Stimulation->Lysis Quantification Quantification Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Immunodetection Immunodetection Western Blot->Immunodetection p-ERK Ab Densitometry Densitometry Immunodetection->Densitometry Statistical Analysis Statistical Analysis Densitometry->Statistical Analysis

Caption: Workflow for a peptide inhibition Western Blot experiment.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inhibitor Peptide Inhibitor Peptide Inhibitor Peptide->MEK blocks interaction with ERK

Caption: Inhibition of the ERK/MAPK signaling pathway by a peptide.

G Peptide Ligand Peptide Ligand GPCR GPCR Peptide Ligand->GPCR G-protein G-protein GPCR->G-protein Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response Antagonist Peptide Antagonist Peptide Antagonist Peptide->GPCR blocks ligand binding

Caption: GPCR signaling pathway and its inhibition by an antagonist peptide.

References

Fmoc-Peptide Hydrogels: A Comparative Guide to Bioactive Scaffolds and Their Inert Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the validity of experimental outcomes. In the realm of peptide-based biomaterials, N-fluorenylmethyloxycarbonyl (Fmoc) protected peptides are widely utilized for their ability to self-assemble into nanofibrous hydrogels, mimicking the extracellular matrix. This guide provides a comprehensive comparison of bioactive Fmoc-peptide hydrogels with their corresponding non-functional controls, using the well-established Fmoc-Arg-Gly-Asp (Fmoc-RGD) sequence and its inactive counterparts as a primary example.

The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a ubiquitous motif in extracellular matrix proteins that mediates cell adhesion through binding to cell surface integrin receptors. When incorporated into a self-assembling Fmoc-peptide system, it creates a hydrogel scaffold that can actively promote cell attachment, proliferation, and differentiation. To discern the specific biological effects of the RGD motif from the physical presence of the hydrogel scaffold, it is crucial to employ a control peptide that forms a similar hydrogel but lacks the biological activity of RGD.

Commonly used controls for Fmoc-RGD include Fmoc-Arg-Gly-Glu (Fmoc-RGE), where the aspartic acid is replaced by glutamic acid, and Fmoc-Gly-Arg-Asp (Fmoc-GRD), a scrambled sequence. These subtle changes in the peptide sequence abrogate the specific binding to integrin receptors, rendering the hydrogel biologically inert in terms of cell adhesion signaling.[1][2][3]

Performance Comparison: Bioactive vs. Inert Scaffolds

The primary difference between bioactive Fmoc-RGD hydrogels and their inert controls lies in their interaction with cells. While both can form physically similar hydrogel matrices, the cellular responses they elicit are markedly different.

PropertyFmoc-RGD (Bioactive)Fmoc-RGE / Fmoc-GRD (Control)
Cell Adhesion & Spreading Promotes cell adhesion and spreading.Minimal to no cell adhesion and spreading.[2]
Cell Proliferation Significantly enhances cell proliferation.[2]No significant effect on cell proliferation compared to control surfaces.[2]
Cell Differentiation Can promote differentiation of stem cells into various lineages (e.g., osteogenic, chondrogenic).[1]Does not induce specific differentiation pathways.[1]
Integrin Signaling Activates integrin-mediated signaling pathways (e.g., FAK/Akt).Does not activate integrin-mediated signaling.
Hydrogel Formation Forms self-supporting hydrogels.[3]Forms self-supporting hydrogels.[3]
Rheological Properties (Storage Modulus G') Forms viscoelastic hydrogels.Forms viscoelastic hydrogels with comparable physical properties to Fmoc-RGD at similar concentrations.[3]

Experimental Protocols

Fmoc-Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)

This protocol outlines the manual synthesis of Fmoc-RGD and its control counterparts using a standard Fmoc/tBu strategy.

Workflow for Fmoc-Peptide Synthesis:

Resin 1. Resin Swelling (Rink Amide MBHA in DMF) Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Coupling_Asp 3. Coupling of Fmoc-Asp(OtBu)-OH (HBTU/HOBt, DIPEA in DMF) Fmoc_Deprotection1->Coupling_Asp Wash1 4. Washing (DMF, DCM, IPA) Coupling_Asp->Wash1 Fmoc_Deprotection2 5. Fmoc Deprotection Wash1->Fmoc_Deprotection2 Coupling_Gly 6. Coupling of Fmoc-Gly-OH Fmoc_Deprotection2->Coupling_Gly Wash2 7. Washing Coupling_Gly->Wash2 Fmoc_Deprotection3 8. Fmoc Deprotection Wash2->Fmoc_Deprotection3 Coupling_Arg 9. Coupling of Fmoc-Arg(Pbf)-OH Fmoc_Deprotection3->Coupling_Arg Wash3 10. Washing Coupling_Arg->Wash3 Fmoc_Deprotection4 11. Fmoc Deprotection Wash3->Fmoc_Deprotection4 Coupling_Fmoc 12. Final Fmoc capping (Optional) Fmoc_Deprotection4->Coupling_Fmoc Wash4 13. Washing Coupling_Fmoc->Wash4 Cleavage 14. Cleavage and Deprotection (TFA/TIS/H2O) Wash4->Cleavage Purification 15. Purification (RP-HPLC) Cleavage->Purification Lyophilization 16. Lyophilization Purification->Lyophilization cluster_ECM Extracellular Matrix (Hydrogel) cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm Fmoc_RGD Fmoc-RGD Integrin Integrin Receptor Fmoc_RGD->Integrin Binds Fmoc_RGE Fmoc-RGE (Control) Fmoc_RGE->Integrin No Binding No_Response No Adhesion Signal Fmoc_RGE->No_Response FAK FAK Integrin->FAK pFAK p-FAK FAK->pFAK Phosphorylation Akt Akt pFAK->Akt pAkt p-Akt Akt->pAkt Phosphorylation Cell_Response Cellular Responses (Adhesion, Proliferation, Survival) pAkt->Cell_Response

References

Confirming the Identity of Synthesized Fmoc-Ala-Glu-Gln-Lys-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of a synthesized peptide's identity is a critical step to ensure the validity of experimental results and the safety of potential therapeutics. This guide provides a comprehensive comparison of the primary analytical techniques used to verify the identity of the synthesized tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2.

This guide details the experimental protocols, presents comparative data in structured tables, and provides visual workflows for four orthogonal analytical methods: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Amino Acid Analysis (AAA), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique insights into the peptide's identity, purity, and structure.

Mass Spectrometry (MS): The Gold Standard for Molecular Weight Determination and Sequencing

Mass spectrometry is an indispensable tool for peptide analysis, offering high sensitivity and the ability to determine the precise molecular weight and sequence of a peptide.[1] For this compound, the expected monoisotopic mass is 838.40 g/mol .

Comparison of Mass Spectrometry Techniques
FeatureMALDI-TOF MSESI-MS/MS
Primary Information Molecular Weight (m/z)Molecular Weight (m/z) and Sequence
Ionization Soft ionization, good for singly charged ionsSoft ionization, produces multiply charged ions
Fragmentation Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) in TOF/TOFCollision-Induced Dissociation (CID), Electron-Transfer Dissociation (ETD)[2]
Sample Throughput HighModerate to High (with LC)
Coupling OfflineOnline with LC (LC-MS)
Sensitivity Picomole to FemtomoleFemtomole to Attomole
Experimental Protocols

a) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

This technique is ideal for rapid molecular weight confirmation.

  • Sample Preparation: The peptide sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI plate to co-crystallize.[1][3]

  • Analysis: The plate is inserted into the mass spectrometer. A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is measured to determine their mass-to-charge ratio (m/z).[3]

  • Data Interpretation: A peak corresponding to the theoretical molecular weight of the peptide ([M+H]⁺) confirms its identity. For this compound, a peak around m/z 839.41 would be expected.

b) Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS provides both molecular weight and sequence information.[4]

  • Sample Introduction: The peptide, dissolved in a suitable solvent, is infused directly or eluted from an HPLC column into the ESI source.

  • Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, charged peptide ions are released.

  • MS1 Analysis: The initial mass spectrometer (MS1) isolates the parent ion of the peptide.

  • Fragmentation: The isolated parent ion is fragmented in a collision cell.

  • MS2 Analysis: The second mass spectrometer (MS2) separates and detects the fragment ions.

  • Data Interpretation: The resulting fragmentation pattern (a series of b- and y-ions) is used to deduce the amino acid sequence.[5]

Experimental Workflow: MALDI-TOF MS

MALDI_TOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Peptide This compound Mix Mix Peptide and Matrix Peptide->Mix Matrix Matrix Solution (e.g., CHCA) Matrix->Mix Spot Spot on MALDI Plate Mix->Spot MALDI MALDI-TOF Mass Spectrometer Spot->MALDI Laser Laser Desorption/Ionization MALDI->Laser TOF Time-of-Flight Analysis Laser->TOF Spectrum Mass Spectrum TOF->Spectrum Analysis Identify [M+H]⁺ Peak Spectrum->Analysis Confirmation Confirm Molecular Weight Analysis->Confirmation

Caption: Workflow for peptide identity confirmation using MALDI-TOF MS.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a powerful technique for separating the target peptide from impurities, thus confirming its purity.[6][7] Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides.[8]

Key Parameters in RP-HPLC
ParameterDescriptionTypical Conditions for this compound
Stationary Phase C18 silica-based column is standard for peptides.[7]C18, 3-5 µm particle size, 100-300 Å pore size
Mobile Phase A Aqueous solvent, often with an ion-pairing agent like TFA.0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Organic solvent, typically acetonitrile.0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient A gradient of increasing Mobile Phase B is used to elute the peptide.Linear gradient from 5% to 95% B over 20-30 minutes
Detection UV absorbance at 214 nm or 220 nm (peptide bond) and 265 nm (Fmoc group).214 nm and 265 nm
Experimental Protocol
  • Sample Preparation: Dissolve the peptide in Mobile Phase A or a compatible solvent.

  • Injection: Inject the sample onto the equilibrated HPLC column.

  • Elution: Run the gradient to separate the components of the sample.

  • Detection: Monitor the eluent using a UV detector.

  • Data Interpretation: A single major peak at a specific retention time indicates a high-purity peptide. The peak area percentage of the main peak relative to the total area of all peaks is used to quantify purity.

Experimental Workflow: RP-HPLC

RP_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Peptide Dissolved Peptide Injector Injector Peptide->Injector Column RP-C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Calculate Peak Purity Chromatogram->Purity Confirmation Confirm Purity Purity->Confirmation

Caption: Workflow for peptide purity analysis using RP-HPLC.

Amino Acid Analysis (AAA): Verifying Composition

Amino acid analysis confirms the amino acid composition of the peptide.[9] This technique involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified.

Comparison of Hydrolysis Methods
MethodAdvantagesDisadvantages
Acid Hydrolysis (6 M HCl) Most common, reliable for most amino acids.Destroys Tryptophan; converts Asparagine and Glutamine to Aspartic acid and Glutamic acid.
Base Hydrolysis (e.g., 4 M NaOH) Recovers Tryptophan.Destroys Serine, Threonine, Arginine, and Cysteine.
Enzymatic Hydrolysis Mild, preserves all amino acids.Can be incomplete, requires optimization.
Experimental Protocol
  • Hydrolysis: The peptide is hydrolyzed using 6 M HCl at 110°C for 24 hours.[9]

  • Derivatization: The freed amino acids are derivatized to make them detectable (e.g., with ninhydrin or phenylisothiocyanate).

  • Separation and Quantification: The derivatized amino acids are separated by ion-exchange chromatography or RP-HPLC and quantified by comparing their peak areas to those of known standards.[9]

  • Data Interpretation: The molar ratios of the detected amino acids should match the theoretical composition of this compound (1:1:1:1 for Ala, Glu, Gln, Lys). Note that Gln will be detected as Glu.

Experimental Workflow: Amino Acid Analysis

AAA_Workflow cluster_hydrolysis Hydrolysis cluster_analysis Analysis cluster_data_interpretation Data Interpretation Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl) Peptide->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Separation Chromatographic Separation Derivatization->Separation Quantification Quantification Separation->Quantification Ratios Determine Amino Acid Ratios Quantification->Ratios Comparison Compare to Theoretical Ratios->Comparison Confirmation Confirm Composition Comparison->Confirmation

Caption: Workflow for amino acid composition analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure

NMR spectroscopy provides detailed information about the three-dimensional structure of a peptide in solution.[10][11] For a small peptide like this compound, 1D ¹H and 2D correlation experiments (like COSY and TOCSY) are particularly useful.[12][13]

Key NMR Experiments for Peptide Characterization
ExperimentInformation Provided
1D ¹H NMR Provides information on the types and number of protons present. The chemical shifts are sensitive to the local electronic environment.
2D COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled through 2-3 bonds, helping to identify adjacent protons within an amino acid residue.[13]
2D TOCSY (Total Correlation Spectroscopy) Shows correlations between all protons within a spin system (i.e., within an amino acid residue).[12]
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Shows correlations between protons that are close in space (< 5 Å), providing information about the peptide's conformation.
Experimental Protocol
  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire 1D ¹H and 2D NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the spectra and assign the resonances to specific protons in the peptide sequence.

  • Data Interpretation: The unique pattern of chemical shifts and correlations for each amino acid residue confirms the sequence and provides insights into the peptide's conformation.

Logical Relationship: NMR Data Interpretation

NMR_Interpretation cluster_spectra Acquired NMR Spectra cluster_analysis Spectral Analysis cluster_confirmation Structural Confirmation H1_NMR 1D ¹H NMR Spin_Systems Identify Amino Acid Spin Systems H1_NMR->Spin_Systems COSY 2D COSY COSY->Spin_Systems TOCSY 2D TOCSY TOCSY->Spin_Systems NOESY 2D NOESY Sequential_Assignment Sequential Assignment NOESY->Sequential_Assignment NOE_Constraints Identify NOE Constraints NOESY->NOE_Constraints Spin_Systems->Sequential_Assignment Sequence_Confirmation Confirm Amino Acid Sequence Sequential_Assignment->Sequence_Confirmation Conformation Determine 3D Conformation NOE_Constraints->Conformation

Caption: Logical flow for peptide structure confirmation via NMR.

Conclusion: An Orthogonal Approach is Key

No single technique can provide a complete picture of a synthesized peptide's identity. A combination of these orthogonal methods is essential for comprehensive characterization. For this compound, a typical workflow would involve:

  • Initial Confirmation: MALDI-TOF MS to quickly confirm the correct molecular weight.

  • Purity Assessment: RP-HPLC to determine the purity of the synthesized peptide.

  • Compositional Verification: Amino Acid Analysis to confirm the correct amino acid ratios.

  • Definitive Sequencing and Structural Insight: ESI-MS/MS for unambiguous sequence confirmation and NMR for detailed structural analysis, especially if conformational studies are required.

By employing this multi-faceted approach, researchers can have high confidence in the identity, purity, and structural integrity of their synthesized peptides, ensuring the reliability and reproducibility of their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of Fmoc-Ala-Glu-Gln-Lys-NH2: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed safety and logistical procedures for the proper disposal of Fmoc-Ala-Glu-Gln-Lys-NH2, ensuring compliance with standard laboratory safety protocols. The information is intended for researchers, scientists, and professionals in drug development who handle this and similar peptide compounds.

Hazard Assessment and Safety Information

According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound is not classified as a hazardous substance or mixture[1]. This classification is central to the recommended disposal protocol. Despite its non-hazardous nature, standard laboratory best practices for handling chemical compounds should always be observed.

Key Safety Data Summary

PropertyValueSource
GHS Classification Not a hazardous substance or mixture[1]
Formula C34H45N7O9[1]
Molecular Weight 695.76[1]
Appearance White to off-white solidN/A
First Aid (Eyes) Flush with large amounts of water, seek medical attention.[1]
First Aid (Skin) Rinse skin thoroughly with water, remove contaminated clothing.[1]
First Aid (Inhalation) Move to fresh air. If breathing is difficult, provide CPR.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on its classification as a non-hazardous chemical.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Collect waste this compound in a designated, clearly labeled container for non-hazardous solid chemical waste.

    • Ensure the container is suitable for chemical waste, typically a securely sealed plastic or glass container.

  • Labeling:

    • Label the waste container with "Non-Hazardous Chemical Waste" and list the contents, including "this compound".

    • Include the date of disposal and the name of the responsible researcher or lab.

  • Storage:

    • Store the waste container in a designated, secure area for chemical waste, away from incompatible materials.

  • Final Disposal:

    • Dispose of the collected waste through your institution's chemical waste management program. Follow all local, state, and federal regulations for non-hazardous chemical waste disposal.

    • Do not dispose of this chemical down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Experimental Workflow for Handling and Disposal

The following diagram illustrates the lifecycle of this compound within a typical laboratory setting, from acquisition to final disposal.

G cluster_0 Chemical Lifecycle A Receipt of This compound B Log into Chemical Inventory System A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Weighing and Preparation of Solutions in Fume Hood C->D E Experimental Use D->E F Collection of Solid Waste in Labeled Container E->F G Segregation as Non-Hazardous Waste F->G H Transfer to Institutional Waste Management G->H I Final Disposal by Certified Vendor H->I

Caption: Workflow for the handling and disposal of this compound.

References

Personal protective equipment for handling Fmoc-Ala-Glu-Gln-Lys-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for Fmoc-Ala-Glu-Gln-Lys-NH2, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established laboratory safety protocols and the product's Safety Data Sheet (SDS) to ensure both personnel safety and product integrity.

Safety Data Summary

According to its Safety Data Sheet, this compound is not classified as a hazardous substance or mixture[1]. However, standard laboratory best practices should always be observed. The primary considerations are preventing contamination of the product and avoiding inhalation or contact with the powder as a nuisance dust.

All quantitative and identifying data for the peptide are summarized in the table below.

PropertyData
Chemical Formula C₃₄H₄₅N₇O₉
Molecular Weight 695.76 g/mol
Hazard Classification Not a hazardous substance or mixture[1]
Appearance Lyophilized solid (powder)
Storage (Lyophilized) -20°C for long-term, -80°C for extended storage[2][3]
Storage (In Solution) -20°C for 1 month, -80°C for 6 months[3][4]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to protect both the researcher and the integrity of the peptide.

  • Lab Coat: A standard, clean lab coat should be worn and kept fully buttoned to protect clothing and skin from potential spills[5].

  • Gloves: Nitrile gloves are required to prevent contamination of the peptide and to avoid skin contact[5]. Gloves should be changed if they become contaminated.

  • Eye Protection: ANSI-approved safety glasses or goggles must be worn to protect the eyes from any airborne particles or potential splashes during solubilization[6].

Operational Plan: Step-by-Step Handling Procedures

Peptides are often sensitive and hygroscopic (readily absorb moisture from the air). Following a precise handling protocol is critical to ensure accurate weighing and preserve the stability of the compound.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Immediately place the lyophilized peptide in a freezer at -20°C or -80°C for long-term storage[7][8].

3.2. Preparation for Weighing

  • Transfer the sealed vial of the peptide from the freezer to a desiccator containing a desiccant.

  • Allow the vial to slowly warm to room temperature inside the desiccator. This crucial step prevents condensation from forming on the peptide, which would affect its weight and stability[7][8]. This may take 30-60 minutes.

3.3. Weighing the Peptide

  • Perform all weighing operations in a well-ventilated area or inside a chemical fume hood to minimize inhalation of the powder[8].

  • Use a clean, dedicated spatula or weighing tool.

  • Open the vial only when it has reached room temperature.

  • Quickly weigh the desired amount of peptide onto weighing paper or into a suitable container.

  • Immediately and tightly reseal the vial containing the remaining peptide.

  • Store the resealed vial back in the freezer at the appropriate temperature (-20°C or -80°C).

3.4. Solubilization

  • Consult relevant experimental protocols for the appropriate solvent. For peptides, this is often sterile distilled water, a dilute acid like 0.1% acetic acid, or a buffer[8].

  • Add the solvent to the vessel containing the weighed peptide.

  • If the peptide does not dissolve immediately, gentle vortexing or sonication can be used to aid dissolution[8][9].

  • Once dissolved, the peptide stock solution can be used immediately or aliquoted into smaller volumes for storage to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C in tightly sealed containers[3][4].

Disposal Plan

As a non-hazardous substance, disposal of this compound and its associated waste is straightforward but must be done responsibly to avoid confusion with hazardous waste.

4.1. Solid Waste Disposal

  • Unused Peptide Powder: Collect the solid peptide in a sealed, clearly labeled container marked "Non-Hazardous" with the chemical name. This container can then be disposed of in the regular laboratory trash[9]. Do not leave open containers of chemical waste in laboratory trash cans[10].

  • Contaminated Items: Weighing paper, used gloves, and other disposable items contaminated with the peptide can be disposed of in the regular laboratory trash.

4.2. Liquid Waste Disposal

  • Aqueous Solutions: If the peptide is dissolved in water or a simple, non-hazardous buffer (with a pH between 6 and 9), it can typically be disposed of down the sanitary sewer with a copious amount of running water[1][9].

  • Solvent Solutions: If the peptide is dissolved in a hazardous solvent (e.g., DMSO, DMF), the solution must be disposed of as hazardous chemical waste according to your institution's specific guidelines.

Visual Workflows and Logic Diagrams

To further clarify the procedures, the following diagrams illustrate the handling workflow and the logic behind the safety and disposal protocols.

G cluster_storage Storage & Prep cluster_handling Handling cluster_final Final Disposition Receive Receive Peptide Store Store at -20°C / -80°C Receive->Store Desiccator Transfer to Desiccator Store->Desiccator Equilibrate Equilibrate to Room Temp Desiccator->Equilibrate Weigh Weigh Powder in Ventilated Area / Hood Equilibrate->Weigh Dissolve Dissolve in Appropriate Buffer Weigh->Dissolve Use Use in Experiment Dissolve->Use Store_Solution Aliquot & Store Solution at -20°C / -80°C Dissolve->Store_Solution G cluster_properties Material Properties cluster_ppe Resulting Safety Protocol cluster_disposal Resulting Disposal Protocol Properties This compound - Non-Hazardous Solid - Hygroscopic Powder PPE Standard PPE Required - Lab Coat - Nitrile Gloves - Safety Glasses Properties->PPE Precaution Key Precaution: Avoid moisture and inhalation of dust Properties->Precaution Disposal Non-Hazardous Disposal Properties->Disposal Solid Solid Waste: Sealed, labeled container in general lab trash Disposal->Solid Liquid Aqueous Liquid Waste: Drain disposal with plenty of water Disposal->Liquid

References

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